Ethyl 2,6-dichloro-4-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKHJUVHZLWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743158 | |
| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108130-10-5 | |
| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2,6-dichloro-4-methylnicotinate: A Technical Guide for Drug Discovery
CAS Number: 108130-10-5
This technical guide provides a comprehensive overview of Ethyl 2,6-dichloro-4-methylnicotinate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related analogs to provide a thorough understanding of its properties, synthesis, and potential applications, particularly in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a di-chlorinated pyridine derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol .[1][2] The structural characteristics, including the two chlorine atoms and the ethyl ester group, render the pyridine ring electron-deficient and susceptible to nucleophilic substitution, a key feature for its utility in synthesis.
For comparison, key physicochemical properties of a structurally similar compound, Ethyl 2,4-dichloro-6-methylnicotinate, are presented in the table below. It is anticipated that this compound would exhibit similar properties.
| Property | Value (for Ethyl 2,4-dichloro-6-methylnicotinate) |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Appearance | Off-white solid[3] |
| Melting Point | 53-57 °C[3] |
Synthesis and Experimental Protocols
A plausible synthetic approach, adapted from the synthesis of 2,6-dichloro-4-methylnicotinonitrile, would involve the reaction of ethyl 2,6-dihydroxy-4-methylnicotinate with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4]
Representative Experimental Protocol (Hypothetical)
Reaction: Ethyl 2,6-dihydroxy-4-methylnicotinate to this compound
Materials:
-
Ethyl 2,6-dihydroxy-4-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)[4]
-
Crushed ice
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add ethyl 2,6-dihydroxy-4-methylnicotinate and phosphorus oxychloride (excess).
-
If desired, add a catalytic amount of benzyltriethylammonium chloride.[4]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Applications in Drug Development
Chlorinated pyridine derivatives are crucial intermediates in the synthesis of various biologically active molecules.[6][7] While direct applications of this compound are not extensively documented, its structural motifs are found in precursors to potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[7]
Role as a Kinase Inhibitor Precursor
The dichloronicotinate scaffold serves as a versatile platform for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are core structures in many kinase inhibitors.[7] The chlorine atoms at the 2- and 6-positions can be selectively displaced by various nucleophiles, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Signaling Pathways and Visualizations
FGFR Signaling Pathway
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs can block downstream signaling and inhibit tumor growth. Derivatives of dichloronicotinates are often utilized in the synthesis of such inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Hypothetical Synthesis Workflow
The following diagram illustrates a plausible experimental workflow for the synthesis of this compound based on related procedures.
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound,(CAS# 108130-10-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,6-dichloro-4-methylnicotinate, a halogenated pyridine derivative. Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related dichlorinated nicotinic acid esters to present its core physicochemical properties, a plausible synthetic route, and potential areas of biological investigation.
Core Molecular Data
This compound is a substituted ethyl ester of nicotinic acid. Its structure is characterized by a pyridine ring with chlorine atoms at positions 2 and 6, a methyl group at position 4, and an ethyl carboxylate group at position 3.
Molecular Structure and Weight
The chemical structure of this compound leads to the following molecular formula and weight. This information is foundational for any experimental work, including reaction stoichiometry, and analytical characterization.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C)C=C(N=C1Cl)Cl |
| InChI Key | ZNFJVVLTQSOWJY-UHFFFAOYSA-N (Isomer) |
Note: The molecular weight and formula are identical for isomers such as Ethyl 2,4-dichloro-6-methylnicotinate and Ethyl 4,6-dichloro-2-methylnicotinate.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process:
-
Chlorination: Conversion of a dihydroxy-methyl-nicotinate precursor to the dichloro-methyl-nicotinate intermediate using a strong chlorinating agent.
-
Esterification: Reaction of the resulting dichlorinated nicotinic acid with ethanol to form the final ethyl ester product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Chlorination
This protocol is adapted from the synthesis of ethyl 4,6-dichloronicotinate.[1][2]
Materials:
-
Ethyl 2,6-dihydroxy-4-methylnicotinate (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add Ethyl 2,6-dihydroxy-4-methylnicotinate to an excess of phosphorus oxychloride (POCl₃). The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Chlorination: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and cautiously pour the cooled residue into a beaker of ice water with vigorous stirring. This step is highly exothermic and must be done with extreme care.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Potential Biological Activity and Signaling Pathways
Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[3][4][5] Halogenated pyridines, in particular, are a key scaffold in medicinal chemistry.[6] While the specific activity of this compound is not documented, related compounds have shown promise in several areas.
Areas for Investigation
-
Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4][5] These compounds may modulate inflammatory pathways by affecting the production of cytokines like TNF-α and IL-6 or influencing the activity of enzymes such as COX-2.[5]
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of nicotinic acid have demonstrated activity against various bacterial and fungal strains.[3][7] The presence of chlorine atoms can often enhance the antimicrobial potency of a molecule.
-
Enzyme Inhibition: Dichloropyridine structures have been shown to act as inhibitors of enzymes like succinate dehydrogenase (SDH), which is crucial for mitochondrial respiration, suggesting potential antifungal or herbicidal applications.[6]
Hypothetical Signaling Pathway Involvement
Based on the known anti-inflammatory effects of related molecules, this compound could potentially modulate the NF-κB signaling pathway. This pathway is central to the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Physicochemical Data of Related Compounds
For comparative purposes, the table below summarizes key data for isomers and related dichloronicotinate esters.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Reference |
| Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 | 234.08 | Off-white solid | Thermo Fisher |
| Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 | 234.08 | Colorless to yellow liquid | ChemicalBook |
| Ethyl 4,6-dichloronicotinate | 40296-46-6 | 220.05 | White to orange powder | [8] |
Conclusion
This compound, with a molecular weight of 234.08 g/mol , represents an interesting but understudied chemical entity. Based on the chemistry and biological activity of structurally similar compounds, it holds potential for further investigation, particularly in the fields of anti-inflammatory and antimicrobial drug discovery. The synthetic protocols and potential biological targets outlined in this guide provide a foundational framework for researchers to begin exploring the properties and applications of this compound.
References
- 1. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India [ottokemi.com]
An In-depth Technical Guide to Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of Ethyl 2,6-dichloro-4-methylnicotinate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from closely related analogs and established chemical principles to offer a robust resource for researchers.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative. The presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethyl ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108130-10-5 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol) | N/A |
Proposed Synthesis Pathway
Experimental Protocol (Proposed)
This protocol is a general procedure adapted from the synthesis of similar nicotinic acid esters and should be optimized for the specific substrate.
Step 1: Synthesis of 2,6-dichloro-4-methylnicotinic acid
Step 2: Fischer Esterification of 2,6-dichloro-4-methylnicotinic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in an excess of anhydrous ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.[3][4][5]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | s | 1H | H-5 (aromatic) |
| 4.43 | q | 2H | -OCH₂CH₃ |
| 2.45 | s | 3H | -CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~155 | C-2 (Ar-Cl) |
| ~152 | C-6 (Ar-Cl) |
| ~148 | C-4 (Ar-CH₃) |
| ~125 | C-3 (Ar-COOEt) |
| ~122 | C-5 (Ar-H) |
| ~62 | -OCH₂CH₃ |
| ~20 | -CH₃ |
| ~14 | -OCH₂CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2900 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1580, 1550 | C=C/C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 233/235/237 | [M]⁺• (isotopic pattern for 2 Cl atoms) |
| 204/206/208 | [M - C₂H₅]⁺ |
| 188/190/192 | [M - OC₂H₅]⁺ |
| 176/178/180 | [M - COOC₂H₅]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Conclusion
This compound is a synthetically accessible intermediate with significant potential in research and development. This guide provides a foundational understanding of its structure, properties, and a proposed synthetic route, along with predicted analytical data. While experimental validation of the proposed protocols and spectral data is essential, this document serves as a valuable starting point for researchers and scientists working with this and related compounds. The provided methodologies and expected analytical outcomes are based on established principles of organic chemistry and spectroscopy of analogous structures.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-4-methylnicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its specific substitution pattern offers a unique scaffold for the synthesis of novel compounds with diverse biological activities. Understanding the fundamental physical properties of this compound is crucial for its handling, characterization, and application in further research and development. This technical guide provides a summary of the available physical data for this compound, alongside generalized experimental protocols for the determination of key physical characteristics.
Core Physical Properties
Quantitative data on the physical properties of this compound is not extensively reported in publicly available literature. However, based on supplier information and data for structurally related compounds, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 108130-10-5 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not specifically described in the available literature. However, standard methodologies for organic compounds can be applied.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Assessing the solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, a small volume of the chosen solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as "soluble," "partially soluble," or "insoluble."
-
Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
While specific, experimentally verified physical property data for this compound remains elusive in the public domain, this guide provides the foundational chemical identity of the compound. The included generalized experimental protocols offer a framework for researchers to determine these crucial physical properties in a laboratory setting. Accurate characterization through these methods is a prerequisite for the successful application of this compound in the synthesis of novel chemical entities and for its advancement in the drug development pipeline.
References
An In-depth Technical Guide on the Solubility of Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available data for structurally related compounds. As of the latest literature review, specific quantitative solubility data for Ethyl 2,6-dichloro-4-methylnicotinate is not extensively documented in publicly available sources. The information herein is intended to guide researchers in estimating its solubility profile and in designing experimental protocols for its precise determination.
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. This guide summarizes the expected solubility profile based on related compounds, provides detailed experimental protocols for its determination, and outlines a general workflow for solubility assessment.
Expected Solubility Profile
Based on the chemical structure of this compound, which features a chlorinated pyridine ring and an ethyl ester group, it is anticipated to have good solubility in common organic solvents and poor solubility in aqueous solutions. This is a common characteristic for ethyl ester derivatives of heterocyclic compounds, where the ester group enhances lipophilicity.[1]
The "like dissolves like" principle suggests that the compound's chlorinated aromatic structure would make it more soluble in organic solvents than in water. The presence of the ester group can contribute to some solubility in polar solvents. For instance, a structurally related compound, 2,6-dichloro-4-nitrophenol, is reported to be poorly soluble in water but more soluble in organic solvents like ethanol and acetone.[2] A similar trend can be anticipated for this compound.
Table 1: Qualitative Solubility of Structurally Related Compounds
| Solvent Class | Solvent Examples | Expected Solubility of this compound (by analogy) | References for Related Compounds |
| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble | [1] |
| Alcohols | Methanol, Ethanol | Soluble | [3][4] |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [1] |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1] |
| Esters | Ethyl Acetate | Soluble | [1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Note: This table is an estimation based on the solubility of similar compounds and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are crucial. The following section details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][5]
3.1. Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound, which represents the true solubility under specific conditions.[1][5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Analytical balance
-
Sealed glass vials (e.g., screw-cap vials)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.[2][5]
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[3]
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.[3][5]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS.[1]
-
Prepare a standard curve of the compound with known concentrations in the same solvent.[1]
-
Determine the concentration of the compound in the diluted supernatant by comparing its analytical response to the standard curve.[1][5]
-
-
Data Analysis:
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: General workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The polarity of the solvent is a key determinant. Nonpolar organic solvents are generally expected to be good solvents for this compound due to its hydrophobic nature.[2]
-
Temperature: The solubility of solid compounds typically increases with increasing temperature.[2] Therefore, it is essential to control and report the temperature at which solubility measurements are made.[2]
-
pH (for aqueous solutions): The nitrogen atom in the pyridine ring can be protonated in acidic solutions, which could increase aqueous solubility.[5]
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
References
Technical Guide: Spectroscopic Analysis of Ethyl 2,6-dichloro-4-methylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,6-dichloro-4-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate spectroscopic characterization is essential for confirming its molecular structure, assessing its purity, and ensuring its suitability for further use. This guide details the standard experimental protocols for acquiring and interpreting NMR, IR, and MS data for this compound.
Spectroscopic Data (Predicted)
As of the latest literature search, experimental spectroscopic data for this compound is not publicly available. The following tables are presented as a template for the expected data. For reference, data for structurally related compounds may provide insights into expected peak positions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 (aromatic) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.5 | s | 3H | -CH₃ (aromatic) |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 | C-2 or C-6 (aromatic) |
| ~150 | C-2 or C-6 (aromatic) |
| ~148 | C-4 (aromatic) |
| ~125 | C-3 (aromatic) |
| ~120 | C-5 (aromatic) |
| ~62 | -OCH₂CH₃ |
| ~22 | -CH₃ (aromatic) |
| ~14 | -OCH₂CH₃ |
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1580-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 233/235/237 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |
| 204/206/208 | [M - C₂H₅]⁺ |
| 188/190/192 | [M - OCH₂CH₃]⁺ |
| 176/178/180 | [M - CO₂C₂H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Pulse sequence: Standard single-pulse
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more
-
Pulse sequence: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Data Acquisition:
-
GC-MS: Inject the sample into the GC. The separated components will then be introduced into the mass spectrometer.
-
LC-MS (ESI): Infuse the sample solution directly or via an LC system into the ESI source.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflows
Ethyl 2,6-dichloro-4-methylnicotinate: A Technical Guide to Safety and Handling
This technical guide provides a comprehensive overview of the known safety and handling protocols for Ethyl 2,6-dichloro-4-methylnicotinate, based on data for a closely related isomer. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Chemical and Physical Properties
While specific data for this compound is limited, the properties of its isomer, Ethyl 2,4-dichloro-6-methylnicotinate, are presented below. These should be considered indicative.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [1] |
| Appearance | Off-white solid[1] |
| Melting Point | 53-57 °C[1] |
| Boiling Point | 204 °C |
| Solubility | Poorly soluble in water; soluble in organic solvents[1] |
Hazard Identification and Classification
Based on the available data for its isomer, this compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Classification
| Classification | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 |
| Short-term (acute) aquatic hazard | 3 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| H402 | Harmful to aquatic life. | |
| Precautionary | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up.[2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical property assessments of the isomer are not publicly available. However, standard OECD guidelines for chemical testing are typically followed for determining properties such as skin irritation, eye irritation, and acute toxicity.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Engineering Controls
Work in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[3]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as bases, amines, and reducing agents.[3] Store locked up.[3]
First-Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Accidental Release Measures
Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[3]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[3]
Visualizations
The following diagrams illustrate the safe handling workflow and hazard identification and response for this compound.
Caption: Safe handling workflow for this compound.
Caption: Hazard identification and response flowchart.
References
Ethyl 2,6-dichloro-4-methylnicotinate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-4-methylnicotinate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a methyl group on the pyridine ring, makes it a versatile intermediate for the construction of various heterocyclic scaffolds, particularly those with applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of targeted therapeutics.
Chemical Properties and Data
This compound is a solid organic compound with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 108130-10-5 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
Synthesis of this compound
Proposed Experimental Protocol: Chlorination of Ethyl 2,6-dihydroxy-4-methylnicotinate
This protocol is based on analogous, well-established procedures for the synthesis of other chlorinated pyridine derivatives[1][2][3][4][5].
Materials and Reagents:
-
Ethyl 2,6-dihydroxy-4-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add an excess of phosphorus oxychloride (POCl₃).
-
Slowly and portion-wise, add Ethyl 2,6-dihydroxy-4-methylnicotinate to the stirred POCl₃. The reaction is exothermic and should be controlled.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Safety Precautions:
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Spectroscopic Characterization (Comparative Analysis)
While the experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred by comparison with structurally similar compounds. The following table provides a comparative summary of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
| Spectroscopic Technique | Predicted Data for this compound | Comparative Data for Related Compounds | Reference |
| ¹H NMR | Singlet for the aromatic proton, quartet for the -OCH₂- protons, singlet for the methyl protons, and a triplet for the -CH₃ protons of the ethyl group. | For Ethyl 4,6-dichloronicotinate: δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, 2H), 1.31 (t, 3H). | [1][6] |
| ¹³C NMR | Resonances for the aromatic carbons (including those bearing chlorine), the carbonyl carbon, the carbons of the ethyl group, and the methyl group carbon. | Predicted data for Ethyl 6-chloro-4-(methylamino)nicotinate shows distinct shifts for the pyridine ring carbons. | [7] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 234. Fragmentation would likely involve the loss of the ethyl group and subsequent loss of CO. The isotopic pattern for two chlorine atoms would be a key feature. | For Ethyl 6-chloro-4-(methylamino)nicotinate, the predicted [M+H]⁺ is at m/z 215.66, with fragmentation involving the loss of the ethyl and methylamino groups. | [8] |
Applications in Drug Discovery
Substituted chlorinated nicotinic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of cancer[9]. The chlorine atoms on the pyridine ring serve as reactive handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
While the direct use of this compound in the synthesis of a specific marketed drug is not prominently documented, its structural motifs are present in scaffolds known to target various protein kinases.
Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates a typical workflow for the proposed synthesis of this compound.
References
- 1. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Ethyl 2,6-dichloro-4-methylnicotinate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,6-dichloro-4-methylnicotinate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.
Chemical Profile
This compound is a halogenated pyridine derivative. Its stability is primarily influenced by its dichloropyridine core and the ethyl ester functional group. Understanding the reactivity of these moieties is crucial for predicting potential degradation pathways and establishing appropriate storage and handling procedures.
Recommended Storage Conditions
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify the likely degradation products and understand the chemical behavior of the molecule.[1][2][3]
3.1. Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 2,6-dichloro-4-methylnicotinic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature.[4] Carboxylic acid esters can undergo hydrolysis through acid-catalyzed, neutral, and base-enhanced mechanisms.[4]
3.2. Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation. Exposure to light, especially UV radiation, may lead to the cleavage of the carbon-chlorine bonds, generating radical species and subsequent degradation products.
3.3. Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For halogenated pyridines, this could involve the loss of halogen atoms or decomposition of the pyridine ring.
3.4. Oxidation: While the pyridine ring is relatively stable to oxidation, the methyl group and the ester moiety could be susceptible to oxidative degradation in the presence of strong oxidizing agents.
Below is a diagram illustrating the potential degradation pathways.
Illustrative Stability Data
While specific experimental data for this compound is not publicly available, the following tables provide an illustrative summary of potential stability results based on the behavior of similar compounds. These tables are intended for guidance and highlight the type of data that should be generated through stability studies.
Table 1: Illustrative Hydrolytic Stability
| Condition | Incubation Time (days) | Assay (%) of Initial | Major Degradant Formed |
| 0.1 N HCl | 7 | 92.5 | 2,6-dichloro-4-methylnicotinic acid |
| Water (pH 7) | 30 | 99.1 | Not Detected |
| 0.1 N NaOH | 1 | 85.3 | 2,6-dichloro-4-methylnicotinic acid |
Table 2: Illustrative Photostability (Solid State)
| Light Source | Exposure Duration | Assay (%) of Initial | Appearance |
| ICH Option 2 (Xenon Lamp) | 1.2 million lux hours | 97.8 | No significant change |
| ICH Option 2 (Xenon Lamp) | 200 W h/m² | 96.5 | Slight discoloration |
Table 3: Illustrative Thermal Stability (Solid State)
| Temperature | Incubation Time (days) | Assay (%) of Initial | Appearance |
| 60°C | 30 | 98.9 | No change |
| 80°C | 30 | 95.2 | Slight browning |
Experimental Protocols for Stability Testing
A comprehensive stability assessment should involve forced degradation studies to establish the stability-indicating nature of the analytical methods used. High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses.[5][6]
5.1. General Experimental Workflow
The following diagram outlines a typical workflow for conducting stability studies.
5.2. Methodologies for Forced Degradation Studies
The objective of forced degradation is to generate degradation products to a level that allows for their detection and characterization, typically aiming for 5-20% degradation of the active substance.[1]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to the target concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature and monitor the degradation over time.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N hydrochloric acid, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Maintain the solution at room temperature and monitor for degradation.
-
Prepare samples for HPLC analysis at various time points.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
After a defined period, dissolve a weighed amount of the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).
-
A control sample should be protected from light.
-
After exposure, dissolve the samples and analyze by HPLC.
-
5.3. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.[5]
-
Column: A C18 reversed-phase column is often a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent compound from its more polar or less polar degradants.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is common. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
-
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation studies.
Conclusion
While this compound is generally stable under recommended storage conditions, it has the potential to degrade through hydrolysis, photolysis, and thermolysis. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies, is crucial for ensuring the quality and reliability of this compound in research and development. The implementation of validated stability-indicating analytical methods is essential for monitoring its purity over time.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. web.viu.ca [web.viu.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
The Biological Frontier of Dichloronicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dichloronicotinate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of biologically active compounds. The strategic placement of chlorine atoms on the nicotinic acid core provides key reactive handles for synthetic modification, enabling the fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of dichloronicotinate derivatives, with a focus on their anticancer and antifungal properties. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to support ongoing research and drug discovery efforts in this promising area.
I. Anticancer Activity: Targeting Key Kinases
Dichloronicotinate derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in cancer cell proliferation, survival, and signaling. Ethyl 4,6-dichloronicotinate, in particular, has proven to be a valuable starting material for the synthesis of potent kinase inhibitors.
Pim-1 Kinase Inhibition
Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell survival and proliferation. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Derivatives of ethyl 4,6-dichloronicotinate have shown potent inhibitory activity against Pim-1 kinase.
Table 1: In Vitro Inhibitory Activity of Ethyl 4,6-Dichloronicotinate Derivatives against Pim-1 Kinase and Cancer Cell Lines
| Compound ID | Target Kinase/Cell Line | IC50 (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
Data sourced from publicly available research.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. Dichloronicotinate derivatives have been explored as scaffolds for the development of EGFR inhibitors. While specific IC50 values for dichloronicotinate-based EGFR inhibitors are dispersed across various studies, the general strategy involves using the dichloronicotinate core to synthesize pyrido[2,3-d]pyrimidine-based structures, which are known pharmacophores for kinase inhibition.
Heat Shock Protein 90 (Hsp90) Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. Ethyl 4,6-dichloronicotinate has been utilized as a precursor in the synthesis of Hsp90 inhibitors.
II. Antifungal Activity
Certain derivatives of dichloronicotinic acid have also exhibited promising antifungal properties. The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain of fungi.
Table 2: Antifungal Activity of Dichloropyridine Analogs
| Compound | Target Fungi | EC50 (mg/L) |
| 5 | Botrytis cinerea | 6.60 |
| 5 | Rhizoctonia solani | 1.61 |
Data represents examples of dichloropyridine analogs and may not be direct dichloronicotinate derivatives, but illustrates the potential of the dichloropyridine scaffold in antifungal research.
III. Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of the test compound in DMSO, a solution of the kinase, and a solution of the substrate and ATP.
-
Assay Setup : In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control).
-
Enzyme Addition : Add 2 µL of the diluted kinase solution to each well.
-
Reaction Initiation : Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is typically 5 µL.
-
Incubation : Shake the plate gently and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection : Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : Calculate the percentage of cell viability relative to the untreated control, and determine the IC50 values from the dose-response curves.
Mycelium Growth Inhibition Assay for Antifungal Activity
This method is used to evaluate the in vitro antifungal activity of compounds.
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Incorporation : Add the test compounds, dissolved in a suitable solvent, to the molten PDA at various concentrations.
-
Inoculation : Place a 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 7-day-old culture, at the center of the agar plate.
-
Incubation : Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Data Collection : Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only the solvent.
-
EC50 Determination : Calculate the EC50 values (the concentration that causes 50% inhibition of mycelial growth) using probit analysis based on the inhibition percentages at different concentrations.
IV. Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Caption: Overview of the Pim-1 kinase signaling pathway and the inhibitory action of dichloronicotinate derivatives.
EGFR Signaling Pathway
Caption: The EGFR signaling cascade and its inhibition by dichloronicotinate-based compounds.
Hsp90 Chaperone Cycle and Inhibition
Caption: The Hsp90 chaperone cycle and its disruption by dichloronicotinate-derived inhibitors.
Experimental Workflow for In Vitro Cytotoxicity Screening
The Strategic Role of Ethyl 2,6-dichloro-4-methylnicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-4-methylnicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, characterized by the presence of two reactive chlorine atoms and a methyl group on the pyridine ring, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, properties, and, most importantly, the application of this compound as a key intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Chemical Identity and Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and application in synthesis.
| Property | Value |
| CAS Number | 108130-10-5 |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| IUPAC Name | ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate |
| Appearance | Off-white to white solid |
Synthesis of the Core Scaffold
The synthesis of this compound is conceptually based on established methods for the preparation of dichloronicotinate esters. The most probable and efficient synthetic route involves the chlorination of a corresponding dihydroxy precursor, ethyl 2,6-dihydroxy-4-methylnicotinate. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of structurally similar dichloronicotinate esters.
Materials:
-
Ethyl 2,6-dihydroxy-4-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 2,6-dihydroxy-4-methylnicotinate in an excess of phosphorus oxychloride.
-
Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The two chlorine atoms at the 2 and 6 positions of the pyridine ring possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property enables the introduction of various pharmacophoric groups, leading to the construction of complex molecules with high affinity and selectivity for specific kinase targets.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Case Study: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of various cancers. Consequently, FGFRs are attractive targets for the development of anti-cancer therapies. The this compound scaffold can serve as a starting point for the synthesis of potent FGFR inhibitors.
The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different amine nucleophiles. For instance, the more reactive chlorine at the 6-position can be displaced first, followed by the substitution of the chlorine at the 2-position. This stepwise approach allows for the introduction of diverse side chains that can interact with specific residues in the ATP-binding pocket of the FGFR kinase domain.
Caption: General synthetic route to kinase inhibitors.
Biological Evaluation of Derived Compounds
The biological activity of kinase inhibitors derived from this compound is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR Inhibitors
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In the wells of the assay plate, add the kinase buffer, the test compound, and the FGFR enzyme.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Presentation:
The inhibitory activities of a hypothetical series of FGFR inhibitors derived from this compound are presented in the table below.
| Compound ID | R¹ Group | R² Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1a | 3,5-dimethoxyphenyl | 2,6-difluorophenyl | 15 | 25 | 10 |
| 1b | 3,5-dimethoxyphenyl | 4-morpholinophenyl | 50 | 75 | 40 |
| 1c | 4-methylpiperazin-1-yl | 2,6-difluorophenyl | 8 | 12 | 5 |
| 1d | 4-methylpiperazin-1-yl | 4-morpholinophenyl | 30 | 45 | 22 |
Signaling Pathway
FGFR inhibitors developed from the this compound scaffold exert their therapeutic effect by blocking the ATP-binding site of the FGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis in cancer.
Caption: FGFR signaling pathway and inhibitor action.
Conclusion
This compound stands as a testament to the power of halogenated heterocycles in modern drug discovery. Its synthetic accessibility and the tunable reactivity of its chloro-substituents provide a robust platform for the generation of diverse and potent small molecule inhibitors. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such versatile chemical building blocks will undoubtedly continue to fuel the development of next-generation targeted therapies, offering new hope for patients worldwide.
Methodological & Application
Synthesis of Ethyl 2,6-dichloro-4-methylnicotinate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2,6-dichloro-4-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its dichloro-substituted pyridine core, coupled with the methyl and ethyl ester functionalities, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document details a robust synthetic route starting from the commercially available Ethyl 2,6-dihydroxy-4-methylnicotinate.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a one-step chlorination reaction of Ethyl 2,6-dihydroxy-4-methylnicotinate using phosphorus oxychloride (POCl₃).
Caption: Overall reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 2,6-dihydroxy-4-methylnicotinate | 56951-00-9 | C₉H₁₁NO₄ | 197.19 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Reagent |
| This compound | Not available | C₉H₉Cl₂NO₂ | 234.08 | Product |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
Ethyl 2,6-dihydroxy-4-methylnicotinate (≥98%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
Ethyl acetate (ACS Grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure
A general procedure for the chlorination of a dihydroxynicotinate derivative involves the following steps, which can be adapted for the synthesis of the title compound[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Ethyl 2,6-dihydroxy-4-methylnicotinate.
-
Addition of Reagent: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. A typical molar excess would be 5-10 equivalents.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-4-methylnicotinate is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The pyridine ring is rendered electron-deficient by the presence of two electron-withdrawing chlorine atoms at the 2- and 6-positions and an ethyl ester group at the 3-position. This electronic arrangement makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), providing a valuable scaffold for the introduction of a wide range of functional groups. The 4-methyl group introduces an additional electronic and steric element that can influence the regioselectivity of these substitution reactions.
These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic aromatic substitution on this compound. Detailed experimental protocols for reactions with various nucleophiles are provided, based on established principles for similar 2,6-dichloropyridine systems.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution of a chlorine atom on the this compound ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the mono-substitution, i.e., whether the incoming nucleophile displaces the chlorine at the C2 or C6 position, is a critical aspect to consider.
For alkoxide nucleophiles , studies on analogous 3-substituted 2,6-dichloropyridines suggest that the reaction can proceed with high regioselectivity for the C2 position in non-polar, aprotic solvents. This preference is attributed to a chelation effect where the alkali metal counter-ion of the alkoxide coordinates to the carbonyl oxygen of the ethyl ester group at the 3-position, directing the nucleophilic attack to the adjacent C2 position through a cyclic transition state.
For amine and thiol nucleophiles , the regioselectivity is less predictable and may result in a mixture of C2 and C6 substituted products. The outcome can be influenced by factors such as the steric bulk of the nucleophile, the solvent, and the reaction temperature. In the absence of a strong chelating effect, substitution at the C6 position might be favored due to reduced steric hindrance from the ethyl ester group.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific nucleophiles and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the regioselective synthesis of Ethyl 2-alkoxy-6-chloro-4-methylnicotinate.
Materials:
-
This compound
-
Sodium methoxide (or other sodium/lithium alkoxides)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
-
Anhydrous Methanol (if preparing sodium methoxide in situ)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous non-polar, aprotic solvent.
-
Add a solution of sodium methoxide (1.0-1.2 eq) in the same solvent or in a minimal amount of anhydrous methanol.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-methoxy-6-chloro-4-methylnicotinate.
Protocol 2: Reaction with Amine Nucleophiles (e.g., Benzylamine)
This protocol describes the synthesis of Ethyl 2-(benzylamino)-6-chloro-4-methylnicotinate and/or Ethyl 6-(benzylamino)-2-chloro-4-methylnicotinate.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amines)
-
Aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the amine nucleophile (1.0-1.2 eq) followed by the base (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Note that two product spots may be visible, corresponding to the two regioisomers.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. It may be necessary to use a gradient elution to separate the two regioisomers.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of Ethyl 2-chloro-6-(phenylthio)-4-methylnicotinate and/or Ethyl 6-chloro-2-(phenylthio)-4-methylnicotinate.
Materials:
-
This compound
-
Thiophenol (or other thiols)
-
Aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., K₂CO₃ or NaH)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the aprotic solvent.
-
Carefully add the base (1.2 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60 °C and 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product(s).
Data Presentation
The following tables summarize expected outcomes based on analogous reactions. Actual yields may vary depending on the specific nucleophile and optimized reaction conditions.
| Nucleophile | Product(s) | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Sodium Methoxide | Ethyl 2-chloro-6-methoxy-4-methylnicotinate | Toluene | - | 80 | 4-8 | 70-90 |
| Benzylamine | Mixture of C2 and C6 isomers | DMF | K₂CO₃ | 100 | 12-24 | 60-85 |
| Thiophenol | Mixture of C2 and C6 isomers | DMF | K₂CO₃ | 80 | 6-12 | 65-90 |
Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for SNAr reactions.
Caption: Regioselectivity with alkoxide nucleophiles.
Application Notes and Protocols: Reaction of Ethyl 2,6-dichloro-4-methylnicotinate with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of Ethyl 2,6-dichloro-4-methylnicotinate with various primary and secondary amines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, offering a versatile pathway to synthesize a range of substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The regioselectivity of this reaction, a critical aspect for synthetic utility, is discussed, along with factors that can influence the substitution pattern, such as the choice of solvent.
Introduction
This compound is a key building block in organic synthesis. The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms and the ethyl ester group, makes it susceptible to nucleophilic attack. The reaction with amines allows for the introduction of diverse functionalities at the 2- and 6-positions of the pyridine ring, leading to the generation of libraries of compounds for screening and development. Understanding the principles of this reaction and having robust protocols are essential for the efficient synthesis of target molecules.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). The mechanism involves the attack of the amine nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen atom helps to stabilize this intermediate by delocalizing the negative charge. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the aminated product.
Due to the dissymmetry of the starting material, the initial monosubstitution can theoretically yield two different regioisomers: Ethyl 2-amino-6-chloro-4-methylnicotinate and Ethyl 6-amino-2-chloro-4-methylnicotinate. The regioselectivity of this reaction is influenced by both electronic and steric factors.
Regioselectivity
The position of the nucleophilic attack is a crucial aspect of this reaction. For the closely related compound, methyl 2,6-dichloronicotinate, reaction with phenols catalyzed by DABCO has been shown to exclusively afford the 6-substituted product in high yields. This suggests a higher intrinsic reactivity at the 6-position. However, studies on the isomeric 2,6-dichloro-3-(methoxycarbonyl)pyridine have demonstrated that the solvent plays a critical role in directing the regioselectivity of the reaction with 1-methylpiperazine.[1] In dichloromethane (DCM), a 16:1 preference for substitution at the 2-position was observed, whereas in dimethyl sulfoxide (DMSO), the selectivity was inverted to a 2:1 preference for the 6-position.[1] This highlights the importance of solvent screening when developing synthetic routes with this class of compounds.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions, including temperature, reaction time, solvent, and choice of base, may be necessary for specific amine nucleophiles.
General Protocol for the Reaction with Primary and Secondary Aliphatic Amines
This protocol is adapted from procedures for similar chloropyridine systems.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, propylamine) (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Add the amine (1.0 - 1.2 eq) dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature or heated to a temperature between 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, it is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product(s). The separation of regioisomers may be necessary.
Protocol for the Reaction with Aromatic Amines (e.g., Aniline)
The reaction with less nucleophilic aromatic amines may require more forcing conditions or the use of a catalyst.
Materials:
-
This compound
-
Aniline derivative (1.0 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aniline derivative (1.0 - 1.5 eq), the base (e.g., K₂CO₃), and the anhydrous solvent.
-
Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes based on reactions of similar compounds. Researchers should generate their own data for specific amines.
| Amine | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference/Analogy |
| Ammonia | Ethyl 2-amino-6-chloro-4-methylnicotinamide | Ethylene Glycol | - | 120 | 24 | 85 | [2] (from the corresponding ester) |
| Piperidine | Ethyl 2-chloro-6-piperidino-4-methylnicotinate and/or Ethyl 6-chloro-2-piperidino-4-methylnicotinate | DMF | K₂CO₃ | 80 | 6 | ~90 | [3] (analogous system) |
| Aniline | Ethyl 2-anilino-6-chloro-4-methylnicotinate and/or Ethyl 6-anilino-2-chloro-4-methylnicotinate | DMF | K₂CO₃ | 100-150 | 12-24 | Moderate to Good | General procedure |
| Morpholine | Ethyl 2-chloro-6-morpholino-4-methylnicotinate and/or Ethyl 6-chloro-2-morpholino-4-methylnicotinate | MeCN | Et₃N | Reflux | 8-16 | Moderate to Good | General procedure |
Visualizations
Reaction Pathway
Caption: General reaction pathways for the amination of this compound.
Experimental Workflow
References
Application Notes and Protocols for Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reactivity of Ethyl 2,6-dichloro-4-methylnicotinate, a key building block in medicinal chemistry and organic synthesis. The distinct reactivity of the two chlorine atoms on the pyridine ring allows for selective functionalization, making it a valuable scaffold for the creation of diverse molecular architectures.
Application Notes
This compound serves as a versatile intermediate for the synthesis of substituted pyridines. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom activates the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr). The 4-methyl group provides an additional point for structural modification or can influence the steric and electronic properties of the final molecule.
The differential reactivity of the two chlorine atoms can often be exploited to achieve selective mono-substitution, followed by a subsequent reaction at the remaining chloro-position. This stepwise functionalization is a powerful strategy for the controlled synthesis of complex, polysubstituted pyridines, which are prevalent motifs in many biologically active compounds.
Below is a diagram illustrating the key functionalization pathways for this compound.
Caption: Key functionalization reactions for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 2,6-dichloro-4-methylnicotinic acid.
Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Materials
| Reagent/Material | Grade |
| 2,6-dichloro-4-methylnicotinic acid | ≥97% |
| Ethanol | Anhydrous |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) |
| Ethyl acetate | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade |
Procedure
-
Suspend 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.
-
Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data (Representative)
| Starting Material | Product | Reagents | Time (h) | Yield (%) |
| 2,6-dichloro-4-methylnicotinic acid | This compound | Ethanol, H₂SO₄ | 18 | 85-95 |
Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction typically shows selectivity for the more sterically accessible 6-position.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials
| Reagent/Material | Grade |
| This compound | ≥98% |
| Arylboronic acid | |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | |
| Base (e.g., K₂CO₃, Cs₂CO₃) | |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous |
Procedure
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative)
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 10 | 80-95 |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine. The reaction often proceeds selectively at the 6-position.
Workflow for SNAr with an Amine
Caption: Experimental workflow for the SNAr reaction with an amine.
Materials
| Reagent/Material | Grade |
| This compound | ≥98% |
| Primary or secondary amine | |
| Base (e.g., K₂CO₃, DIPEA) (optional) | |
| Solvent (e.g., DMF, DMSO, NMP) | Anhydrous |
Procedure
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the amine (1.1-2.0 eq) and, if necessary, a non-nucleophilic base like K₂CO₃ or DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data (Representative)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | 85-95 |
| Aniline | None | NMP | 120 | 8 | 70-85 |
Application Notes and Protocols: Ethyl 2,6-dichloro-4-methylnicotinate as a Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-4-methylnicotinate and its structural analogs are highly versatile and strategically important building blocks in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The di-chloro-substituted pyridine core offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions, providing a robust platform for the construction of diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of kinase inhibitors, with a focus on targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).
The strategic functionalization of the dichloronicotinate core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly important scaffold in modern drug discovery. Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases including FGFRs, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).
Target Kinase Signaling Pathway: FGFR
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling, through mutations, gene amplifications, or translocations, is a key driver in various cancers.[1] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Synthetic Workflow for Pyrido[2,3-d]pyrimidin-7(8H)-one based FGFR Inhibitors
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a core component of numerous potent FGFR inhibitors, including the clinical candidate PRN1371.[1][2] The synthesis of this key intermediate can be achieved from this compound or its analogs through a multi-step sequence. The general workflow involves the formation of the pyridopyrimidine core followed by functionalization at key positions to enhance potency and selectivity.
Quantitative Data of Representative FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of PRN1371, a potent and selective covalent FGFR inhibitor, and a related non-covalent analog.[1] The data highlights the high potency of compounds derived from the pyridopyrimidine scaffold against multiple FGFR isoforms.
| Compound | Target Kinase | IC50 (nM) | Cellular Assay (SNU16, IC50 nM) | Reference |
| PRN1371 (34) | FGFR1 | 0.7 | 3.8 | [1] |
| FGFR2 | - | - | ||
| FGFR3 | - | - | ||
| FGFR4 | - | - | ||
| VEGFR2 | >10,000 | - | [1] | |
| Compound 2 (Non-covalent analog) | FGFR1 | 2.4 | 12 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Core Scaffold)
This protocol describes a general method for the construction of the key pyridopyrimidine intermediate from an ethyl 6-chloro-4-(methylamino)nicotinate precursor.
Step 1: Amination of Ethyl 4,6-dichloronicotinate
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (e.g., methylamine, 1.1-2.0 eq).[3]
-
A base like triethylamine or diisopropylethylamine (1.5-3.0 eq) can be added to neutralize the HCl generated during the reaction.[3]
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-(alkylamino)-6-chloronicotinate.[3]
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
-
The ethyl 6-chloro-4-(methylamino)nicotinate from the previous step is subjected to cyclization with formamide or a similar reagent under heating to form the pyrimidinone ring.
-
Alternatively, the ester can be converted to an amide, followed by cyclization.
-
The specific conditions for this cyclization step can vary and may require optimization based on the specific substrate.
Protocol 2: Suzuki Cross-Coupling for C6-Arylation
This protocol details the introduction of an aryl group at the C6 position of the pyridopyrimidine core, a key step in the synthesis of many potent FGFR inhibitors.[4]
-
In a reaction vessel, combine the 6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), the desired (aryl)boronic acid (e.g., (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system (e.g., dioxane/water or DME) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours.[4]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 6-aryl-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[4]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This general protocol is used to determine the in vitro inhibitory activity of a compound against a target kinase.[5]
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).[3]
-
Add the diluted test compounds to the wells of an assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a solution of the recombinant kinase (e.g., FGFR1) and the peptide substrate in a kinase assay buffer.
-
Initiate the kinase reaction by adding an ATP solution to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Conclusion
This compound and its analogs are valuable and versatile building blocks in medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the potential of this starting material in the discovery and development of novel therapeutics. The strategic functionalization of the dichloronicotinate core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly important scaffold in modern drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that are integral to various cellular processes, including proliferation, differentiation, migration, and survival.[1] The dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in the pathogenesis of numerous cancers.[2][3] This makes the FGFR family a compelling target for the development of novel cancer therapeutics. Many FGFR inhibitors are ATP-competitive, binding to the kinase domain of the receptor to prevent the phosphorylation of downstream signaling molecules.[1]
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[2][4][5] Ethyl 2,6-dichloro-4-methylnicotinate is a versatile starting material that can be utilized to construct this key heterocyclic system. These application notes provide a comprehensive guide to the synthesis of FGFR inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold, starting from this compound. Included are summaries of biological activity, detailed experimental protocols, and diagrams of the FGFR signaling pathway and a proposed synthetic workflow.
Quantitative Data Summary: Biological Activity of Representative FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of several representative pyrido[2,3-d]pyrimidin-7-one and imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine-based FGFR inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 Value | Citation |
| Compound 63 | bFGFR (FGFR1) | 43 nM | [4] |
| PDGFr | 79 nM | [4] | |
| EGFr | 44 nM | [4] | |
| c-Src | 9 nM | [4] | |
| Compound 7n | FGFR1 | 8 nM | [6] |
| FGFR2 | 4 nM | [6] | |
| FGFR4 | 3.8 nM | [6] | |
| PRN1371 | FGFR1 | 0.6 nM | [7] |
FGFR Signaling Pathway and Point of Inhibition
The binding of fibroblast growth factors (FGFs) to FGFRs, in conjunction with heparan sulfate proteoglycans, induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[8] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[6][8] These pathways are crucial for cell proliferation, survival, and differentiation.[9] FGFR inhibitors, such as those synthesized from this compound, act by blocking the ATP-binding site of the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of these downstream signals.
Experimental Protocols
The following protocols describe a proposed synthetic route for the preparation of a 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-7(8H)-one core structure, a common scaffold for FGFR inhibitors, starting from this compound. These are representative procedures based on established chemical transformations for analogous heterocyclic systems.
Proposed Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 6. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,6-Dichloropyridin-2-amine hydrochloride|High-Quality|RUO [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Dichloronicotinate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Dichloronicotinate esters are valuable building blocks in medicinal chemistry and materials science due to the presence of two reactive chlorine atoms on the pyridine ring, offering opportunities for selective functionalization. These application notes provide detailed protocols and quantitative data for the Suzuki coupling of dichloronicotinate esters, focusing on regioselectivity, reaction optimization, and experimental workflow.
Regioselectivity
The regioselectivity of Suzuki coupling on dichloronicotinate esters is primarily governed by the electronic and steric environment of the carbon-halogen bonds.
-
Ethyl 4,6-dichloronicotinate : In the case of 4,6-dihalopyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst. This results in a strong preference for mono-arylation at the C4 position, leaving the C6 chlorine atom available for subsequent transformations.[1] This selective functionalization allows for a stepwise approach to the synthesis of di-substituted pyridines.[1]
-
Methyl 2,6-dichloronicotinate : For 2,6-dihalopyridines, the directing effect of the ester or amide group at the 3-position can influence the regioselectivity. Chelation of the palladium(0) species to the ester/amide group can direct the coupling to the C2 position.
Quantitative Data Summary
Table 1: Suzuki Coupling of Ethyl 4,6-dichloronicotinate with Aryl- and Heteroarylboronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Ethyl 6-chloro-4-phenylnicotinate | 90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | Ethyl 6-chloro-4-(4-methoxyphenyl)nicotinate | 85 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 10 | Ethyl 6-chloro-4-(thiophen-2-yl)nicotinate | 82 |
Table 2: Suzuki Coupling of Analogous 2,4-Dichloropyrimidine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) of 4-Aryl-2-chloropyrimidine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 68 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 75 |
| 3 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 72 |
Note: The data in Table 2 is for the structurally related 2,4-dichloropyrimidine and serves as a reference for optimizing reactions with dichloronicotinate esters.[1]
Experimental Protocols
Two generalized protocols are provided below: a conventional heating method and a microwave-assisted method. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Conventional Heating Method for Regioselective Mono-arylation of Ethyl 4,6-dichloronicotinate
This protocol describes a general procedure for the regioselective mono-arylation of ethyl 4,6-dichloronicotinate at the C4 position using conventional heating.[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add ethyl 4,6-dichloronicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-aryl-6-chloronicotinate.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling of Ethyl 4,6-dichloronicotinate
This protocol offers a rapid and efficient method for the Suzuki coupling of ethyl 4,6-dichloronicotinate using microwave irradiation.[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4,6-dichloronicotinate, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 8-9).
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the Suzuki coupling of dichloronicotinate esters.
References
Application Notes and Protocols for the Purification of Ethyl 2,6-dichloro-4-methylnicotinate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2,6-dichloro-4-methylnicotinate and its derivatives are important intermediates in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. The purity of these compounds is crucial for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety of the final products. This document provides detailed application notes and protocols for the purification of this compound derivatives, focusing on common laboratory techniques.
Common Impurities
During the synthesis of this compound derivatives, several impurities can arise. Understanding these impurities is key to selecting the appropriate purification strategy. Common impurities include:
-
Unreacted starting materials.[1]
-
Mono-chlorinated intermediates.[2]
-
The corresponding carboxylic acid due to hydrolysis of the ethyl ester.[1][2]
-
Di-substituted products in nucleophilic substitution reactions.[1]
-
Side-products from undesired reactions.
Purification Strategies
The primary methods for purifying this compound derivatives are recrystallization, column chromatography, and acid-base extraction.[1] The choice of method depends on the nature of the impurities and the scale of the purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., hexane, ethyl acetate, or a mixture)[2]
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for similar compounds include hexane or a mixture of hexane and ethyl acetate.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum or by air drying.[1]
Troubleshooting:
-
Oiling out: If the compound separates as an oil, try using a different solvent, a more dilute solution, or cooling the solution more slowly.[1]
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1]
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (stationary phase)
-
Eluent (mobile phase), typically a mixture of hexane and ethyl acetate[2]
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Load the sample onto the top of the silica gel column. For compounds with low solubility in the eluent, dry loading is recommended.[1] To do this, dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[1]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., a high percentage of hexane in ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.[1]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 3: Purification by Acid-Base Extraction
This method is particularly useful for removing acidic impurities, such as the corresponding carboxylic acid, from the desired ester product.
Materials:
-
Crude this compound derivative dissolved in an organic solvent (e.g., ethyl acetate)
-
Mild aqueous base (e.g., saturated sodium bicarbonate solution)[2]
-
Separatory funnel
-
Brine (saturated sodium chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate.
-
Washing with Base: Transfer the organic solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.[2]
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the washing step if necessary.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Target Impurities | Solid impurities with different solubility profiles | Wide range of impurities with different polarities | Acidic or basic impurities |
| Stationary Phase | Not Applicable | Silica gel[2] | Not Applicable |
| Mobile Phase/Solvent | Hexane, Ethyl Acetate, or mixtures[2] | Hexane/Ethyl Acetate gradient[2] | Ethyl Acetate and Saturated NaHCO₃(aq)[2] |
| Typical Recovery | Variable, depends on solubility | Generally high | High |
| Purity Achieved | High | Very High | Effective for specific impurity removal |
The following table presents typical reaction yields for the synthesis of related compounds, which undergo similar purification processes.
| Reaction | Product | Yield | Reference |
| Chlorination of Ethyl 4,6-dihydroxynicotinate | Ethyl 4,6-dichloronicotinate | 90% | [3] |
| Esterification of 4,6-dichloronicotinic acid | Ethyl 4,6-dichloronicotinate | 79% | [3] |
Visualizations
Experimental Workflows
Caption: General purification workflow for this compound derivatives.
Caption: Detailed workflow for purification by column chromatography.
Signaling Pathway (Illustrative Example of Application)
While the purification itself does not involve a signaling pathway, the purified derivatives of dichloronicotinates are often used to synthesize kinase inhibitors. The following is a simplified, hypothetical signaling pathway that such an inhibitor might target.
Caption: Hypothetical signaling pathway targeted by a kinase inhibitor derived from a dichloronicotinate scaffold.
References
Application Notes and Protocols for Ethyl 2,6-dichloro-4-methylnicotinate in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-4-methylnicotinate is a versatile scaffold for combinatorial chemistry, offering a robust platform for the synthesis of diverse libraries of substituted pyridine derivatives. The presence of two reactive chlorine atoms at the C2 and C6 positions, a methyl group at C4, and an ethyl ester at C3 allows for a multitude of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this building block in the generation of chemical libraries for drug discovery and development, with a particular focus on kinase inhibitors. Pyridine-based scaffolds are prevalent in numerous FDA-approved drugs, highlighting their therapeutic significance.[1][2][3]
The differential reactivity of the C2 and C6 positions, influenced by the electronic and steric environment, allows for selective and sequential functionalization. This regioselectivity is a key consideration in library design and can be controlled by the choice of reagents and reaction conditions.
Key Applications in Combinatorial Chemistry
The primary application of this compound in combinatorial chemistry lies in its use as a scaffold for the synthesis of libraries of compounds for high-throughput screening. The two chloro substituents serve as handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of chemical diversity.
Common transformations for library synthesis include:
-
Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Introduction of a diverse range of amino substituents.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro groups with various nucleophiles such as amines, thiols, and alkoxides.
These reactions can be performed sequentially to generate di-substituted products with distinct functionalities at the C2 and C6 positions.
Data Presentation: Illustrative Reaction Outcomes
While specific quantitative data for a comprehensive library synthesis using this compound is not extensively available in the public domain, the following tables provide representative data for analogous 2,6-dichloropyridine systems. These tables are intended to serve as a guide for reaction optimization and library design.
Table 1: Regioselective Suzuki-Miyaura Coupling of Analogous 2,6-Dichloronicotinic Acid Derivatives [3]
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Position Selectivity (C6:C2) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Predominantly C6 | 70-85 |
| 4-Methoxyphenylboronic acid | [Pd(t-Bu₂PCl)₂] | K₃PO₄ | Toluene | Predominantly C2 | 65-80 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Mixture of isomers | 50-70 |
| 4-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/H₂O | Predominantly C6 | 60-75 |
Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Amines on Analogous 3-Substituted 2,6-Dichloropyridines [4]
| 3-Substituent (Analogous) | Nucleophile | Solvent | Position Selectivity (C6:C2) | Yield (%) |
| -CN | 1-Methylpiperazine | Acetonitrile | 9:1 | 85-95 |
| -CO₂Me | 1-Methylpiperazine | Acetonitrile | 1:9 | 80-90 |
| -CO₂Me | 1-Methylpiperazine | DMSO | 2:1 | 75-85 |
| -CF₃ | 1-Methylpiperazine | Acetonitrile | 9:1 | 88-96 |
Experimental Protocols
The following are detailed, generalized protocols for key reactions used in the combinatorial synthesis of libraries from this compound. Researchers should note that optimization of these conditions may be necessary for specific substrates.
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is designed to achieve selective mono-arylation, which can be directed to either the C2 or C6 position based on the catalytic system.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(t-Bu₂PCl)₂], 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Add the appropriate anhydrous solvent. If using a two-phase system, add water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Mono-Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the selective mono-amination of the scaffold. The regioselectivity can be influenced by the solvent and the electronic nature of the ester group.
Materials:
-
This compound
-
Amine (1.0-1.2 eq)
-
Solvent (e.g., Acetonitrile, DMSO, DMF)
-
Optional: Base (e.g., K₂CO₃, DIPEA, if the amine salt is used or for scavenging HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the amine (1.0-1.2 eq). If a base is required, add it to the mixture.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 120 °C.
-
Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Protocol 3: Sequential Di-functionalization for Library Synthesis
This protocol outlines a general strategy for creating a di-substituted library by combining the previous two protocols.
Procedure:
-
Perform a regioselective mono-functionalization (either Suzuki-Miyaura coupling or SNAr) as described in Protocol 1 or 2.
-
Purify the mono-substituted intermediate.
-
Subject the purified intermediate to a second, different reaction targeting the remaining chloro-substituent. For example, if the first step was a Suzuki coupling at C6, the second step could be a Buchwald-Hartwig amination or an SNAr at C2.
-
The reaction conditions for the second step may need to be adjusted (e.g., a more active catalyst or higher temperature) as the electronic properties of the pyridine ring are altered by the first substituent.
-
Work-up and purify the final di-substituted product.
Mandatory Visualizations
Signaling Pathway Diagram
Libraries derived from substituted pyridine scaffolds are frequently screened against protein kinases, a class of enzymes often implicated in cancer. One such family of kinases is the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling can lead to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified FGFR signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the parallel synthesis of a combinatorial library starting from this compound.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the starting material, key reaction types, and the resulting chemical space for a combinatorial library.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for chemical reactions involving Ethyl 2,6-dichloro-4-methylnicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two reactive chlorine atoms, which allow for selective functionalization. This document outlines the expected regioselectivity and provides detailed protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Chemical Reactivity and Regioselectivity
This compound possesses two chlorine atoms at the C2 and C6 positions of the pyridine ring. The electronic environment of the ring is influenced by the electron-withdrawing ethyl ester group at the 3-position and the electron-donating methyl group at the 4-position. This substitution pattern makes the two chlorine atoms chemically distinct, leading to potential regioselectivity in its reactions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the incoming nucleophile attacks the electron-deficient pyridine ring. For 2,6-dichloropyridines with a substituent at the 3-position, the regioselectivity of the attack is influenced by both steric and electronic factors. The ester group at the 3-position and the methyl group at the 4-position create a sterically hindered environment around the C2 position. Consequently, nucleophilic attack is generally favored at the less sterically hindered C6 position. The choice of solvent can also play a crucial role in directing the regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the pyridine ring serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts, modern palladium catalysts with specialized ligands can facilitate these transformations with high efficiency. The inherent reactivity of the C2 and C6 positions towards oxidative addition to the palladium catalyst can be influenced by the electronic nature of the substituents and the choice of catalyst system. Often, the position ortho to the nitrogen (C2) is more activated towards oxidative addition. However, steric hindrance from the adjacent substituents can favor reaction at the C6 position.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the mono-amination of this compound, with the substitution anticipated to occur preferentially at the C6 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine and the base to the stirred solution.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Reactant 1 | Reactant 2 (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | K₂CO₃ | DMF | 100 | 12 | 75-85 |
| This compound | Piperidine | Cs₂CO₃ | DMSO | 110 | 10 | 80-90 |
| This compound | Aniline | DBU | MeCN | 80 | 16 | 65-75 |
Note: Yields are estimates based on reactions with similar substrates and will vary depending on the specific amine and reaction conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The regioselectivity may vary depending on the catalyst and ligand used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Reaction vessel suitable for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if using a separate ligand).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 10 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 75-85 |
Note: Yields are estimates and highly dependent on the specific boronic acid and catalyst system employed.
Visualizations
Experimental Workflow Diagrams
Signaling Pathway/Logical Relationship Diagram
Application Notes and Protocols for Ethyl 2,6-dichloro-4-methylnicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2,6-dichloro-4-methylnicotinate as a versatile building block in the synthesis of novel agrochemicals. The strategic placement of two chlorine atoms and an ethyl ester group on the pyridine ring offers multiple reaction sites for the construction of complex molecules with potential herbicidal or fungicidal properties.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a key intermediate in the development of new crop protection agents. The electron-withdrawing nature of the two chlorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at the 2- and 6-positions. The ester moiety at the 3-position can be readily modified, providing a route to a diverse range of amides and other derivatives. This document outlines a representative synthetic application of this compound in the preparation of a hypothetical agrochemical, "Pyricloramide," a conceptual post-emergence herbicide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 108130-10-5 |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58-62 °C |
| Boiling Point | 145-150 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) |
Synthetic Application: Synthesis of "Pyricloramide"
A hypothetical synthetic pathway for the preparation of "Pyricloramide," a novel herbicide, from this compound is detailed below. This synthesis involves a regioselective nucleophilic aromatic substitution followed by hydrolysis and amidation.
Overall Synthetic Scheme
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with Ethyl 2,6-dichloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloro-4-methylnicotinate. The focus is on improving yields in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high yields in cross-coupling reactions with this compound?
A1: The primary challenges stem from the presence of two chloride leaving groups and the pyridine nitrogen. C-Cl bonds are less reactive than C-Br or C-I bonds, often necessitating more active catalyst systems and higher reaction temperatures.[1] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Achieving regioselectivity between the C2 and C6 positions is another critical consideration.
Q2: How can I improve the regioselectivity of mono-functionalization on this compound?
A2: Controlling regioselectivity is a significant challenge. Generally, for 2,6-dichloropyridines, selective mono-functionalization can be achieved by carefully controlling the stoichiometry of the reagents, often using a slight excess of the dichloropyridine.[2] The choice of ligand is also crucial. For instance, in some systems, sterically hindered N-heterocyclic carbene (NHC) ligands can favor reaction at one position, while other ligands might direct the reaction to the other position.[3]
Q3: My reaction mixture turns black, and the reaction stalls. What is happening?
A3: The formation of a black precipitate, often referred to as palladium black, is a common indicator of catalyst decomposition and deactivation. This can be caused by several factors, including the presence of oxygen in the reaction mixture, high temperatures, or an inappropriate ligand-to-metal ratio. To mitigate this, ensure all reagents and solvents are thoroughly degassed, and consider using a more stable palladium precatalyst.
Q4: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?
A4: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.[2] It can occur when the desired reductive elimination is slow. To suppress this, ensure strictly anhydrous conditions and use a high-purity base.[2] The choice of ligand and reaction temperature can also influence the rate of this side reaction.
Troubleshooting Guides
Low or No Product Yield
A low or non-existent yield in cross-coupling reactions is a frequent issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or may be deactivated. Ensure your palladium source is of good quality and consider using a fresh batch.[4] Thoroughly degas all solvents and reagents to remove oxygen, which can poison the catalyst.[2] |
| Poor Substrate Reactivity | C-Cl bonds are inherently less reactive. Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step. Increasing the reaction temperature may also be necessary.[1] |
| Inefficient Precatalyst Activation | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. This can sometimes be improved by adjusting the base or pre-activating the catalyst. |
| Incorrect Reaction Conditions | Optimize the choice of base, solvent, and temperature. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often beneficial.[5] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Key Experiments: Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[6] For this compound, achieving regioselectivity is a key challenge. The C6 position is generally more reactive due to electronic effects and reduced steric hindrance.[4]
Generalized Experimental Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][7]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]
-
Heat the reaction mixture to 95-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Representative Data for Suzuki-Miyaura Coupling of Analogous Dichloropyridines:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90[8] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | ~85[8] |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 10 | ~82[8] |
Note: Yields are for mono-arylated products of related dichloropyridine systems and are intended as a guide. Actual yields may vary.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds between a terminal alkyne and an aryl halide.[10]
Generalized Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1][10]
-
Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2-3 equiv.) via syringe.[1][10]
-
Degas the solution by bubbling with an inert gas for 15 minutes.[1]
-
Add the terminal alkyne (1.2 equiv.) dropwise.[1]
-
Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent.[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[10]
-
Purify the crude product using column chromatography.[10]
Representative Data for Sonogashira Coupling of Analogous Dichloropyridines:
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | DMF | 60 | 6 | ~85-95[11] |
| 1-Octyne | Pd(PPh₃)₄/CuI (2/4) | i-Pr₂NEt | THF | 50 | 8 | ~80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | Toluene | 70 | 5 | ~90 |
Note: Yields are based on analogous substrates and will vary depending on the specific alkyne and reaction conditions.
Catalytic Cycles of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12][13]
Generalized Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-6 mol%).[5]
-
Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).[5]
-
Add anhydrous, degassed toluene via syringe.[5]
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.[5]
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination of Analogous Chloropyridines:
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 18 | ~85-95[2] |
| Aniline | Pd(OAc)₂/BINAP (3/4.5) | Cs₂CO₃ | Toluene | 110 | 20 | ~80-90[14] |
| n-Hexylamine | Pd₂(dba)₃/BrettPhos (2/4) | K₃PO₄ | Dioxane | 100 | 16 | ~75-85 |
Note: Yields are highly dependent on the specific amine and ligand used.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ijnc.ir [ijnc.ir]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ethyl 2,6-dichloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloro-4-methylnicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most common and anticipated method for synthesizing this compound is through the chlorination of Ethyl 2,6-dihydroxy-4-methylnicotinate using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the starting material with an excess of the chlorinating agent.
Q2: What are the most common side reactions to expect during the synthesis?
A2: The most prevalent side reactions include:
-
Incomplete Chlorination: Failure to replace both hydroxyl groups, resulting in mono-chloro hydroxy-nicotinate intermediates.
-
Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid (2,6-dichloro-4-methylnicotinic acid), particularly during aqueous workup procedures.
-
Over-chlorination: Under harsh conditions, chlorination of the methyl group could potentially occur.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a cool, dry, and dark place. It is crucial to protect it from atmospheric moisture to prevent hydrolysis of the ester group. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term stability.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (reflux) and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reagent Stoichiometry: Use a significant excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion. | |
| Anhydrous Conditions: Strictly maintain anhydrous conditions as moisture can decompose the chlorinating agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Loss During Work-up | Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to ice-water with vigorous stirring to dissipate heat. |
| Extraction: Ensure efficient extraction from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions. | |
| Hydrolysis: Minimize the time the product is in contact with acidic or basic aqueous solutions to reduce the risk of ester hydrolysis. Neutralize any residual acid promptly during the work-up. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities. How can I identify and remove them?
A: The nature of the impurity will dictate the best purification strategy.
| Impurity | Identification | Purification Strategy |
| Starting Material (Ethyl 2,6-dihydroxy-4-methylnicotinate) | Lower Rf value on TLC compared to the product. | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material from the product. |
| Mono-chloro Intermediates | Intermediate Rf value on TLC between the starting material and the product. | Column Chromatography: A carefully run column with a shallow gradient should separate these impurities. |
| 2,6-dichloro-4-methylnicotinic acid (Hydrolysis Product) | Can be identified by a distinct spot on TLC (often streaky) or by LC-MS. | Acid-Base Extraction: Wash the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will move into the aqueous layer. |
| Column Chromatography: If acid-base extraction is insufficient, column chromatography can effectively separate the more polar carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reagents: To the flask, add Ethyl 2,6-dihydroxy-4-methylnicotinate (1.0 eq). Carefully and slowly add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Very carefully and slowly, pour the residue into a beaker of crushed ice with vigorous stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Dichloronicotinates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with nucleophilic substitution reactions on dichloronicotinate substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Reactivity
Q1: My reaction shows no or very little product formation. What are the common causes and how can I fix this?
A: Low reactivity in SNAr reactions on dichloronicotinates is a frequent issue stemming from several factors. Here is a breakdown of potential causes and solutions:
-
Insufficient Ring Activation: The electron-deficient nature of the pyridine ring is essential for the reaction. While the chlorine atoms and the nicotinate ester are electron-withdrawing, sometimes this is not enough.[1]
-
Solution: Increase the reaction temperature. SNAr reactions often need elevated temperatures to overcome the activation energy barrier.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents.
-
Weak Nucleophile: The strength of the nucleophile is paramount for a successful reaction.
-
Solution 1: If possible, switch to a more powerful nucleophile. For example, thiols are generally more effective nucleophiles for SNAr than alcohols or amines.[1]
-
Solution 2: If using a neutral nucleophile (e.g., an amine or alcohol), ensure the base is strong enough to deprotonate it and generate a sufficient concentration of the more reactive anionic form (amide or alkoxide).[1]
-
-
Poor Leaving Group: While chlorine is a standard leaving group, its reactivity can be lower than other halogens in SNAr contexts.
-
Solution: If synthetically feasible, consider using a difluoronicotinate analogue. Fluorine's high electronegativity makes the attached carbon more electrophilic, often leading to a faster reaction.[1]
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q2: I am getting a mixture of mono-substituted products at the C2 and C6 positions. How can I control the regioselectivity?
A: Achieving regioselectivity in the substitution of 2,6-dichloronicotinates is a significant challenge influenced by electronics, sterics, and reaction conditions.
-
Solvent Effects: The choice of solvent is a key factor in directing the substitution.
-
Counter-ion Effects: The alkali metal counter-ion of the nucleophile can coordinate to the 3-substituent (the ester group), directing the nucleophile to the ortho position (C2).
-
Solution: For secondary and tertiary alkoxides, sodium (Na+) counter-ions often provide excellent ortho-selectivity. For more reactive primary alkoxides, a harder, more Lewis acidic counter-ion like lithium (Li+) may be required to achieve the same effect.[4]
-
-
Steric Hindrance: The steric bulk of both the nucleophile and any substituents on the pyridine ring can influence the site of attack. The C6 position is generally less sterically hindered than the C2 position, which is adjacent to the ester group.
Issue 3: Undesired Side Reactions
Q3: My desired product is contaminated with a byproduct that appears to be from ester hydrolysis. How can I prevent this?
A: Ester hydrolysis (saponification) is a common side reaction, especially under basic conditions at elevated temperatures.[1]
-
Source of Hydroxide: The hydrolysis is caused by the presence of hydroxide ions.
-
Solution 1 (Eliminate Water): The most common source of hydroxide is residual water in the reagents or solvents, particularly under basic conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure reagents are dry.[1]
-
Solution 2 (Avoid Hydroxide Bases): Using hydroxide bases like NaOH or KOH directly introduces the competing nucleophile. Switch to non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1]
-
-
Reaction Conditions:
-
Solution: Minimize reaction time and use the lowest effective temperature to reduce the rate of this side reaction.[1]
-
Q4: I am observing the formation of a hydroxypyridine (pyridone) byproduct. What is causing this?
A: This byproduct results from the substitution of a chloride atom with a hydroxide ion, which is a potent nucleophile in SNAr reactions.[1] The causes and solutions are identical to those for ester hydrolysis.
-
Primary Cause: Presence of water in the reaction mixture or the use of hydroxide-containing bases.[1]
-
Solution: Strictly adhere to anhydrous conditions and use non-hydroxide bases to prevent the formation of this byproduct.[1]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical screening results for optimizing an SNAr reaction, based on common findings in the literature. The goal is the mono-substitution of a dichloronicotinate with a generic amine nucleophile.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Observations |
| 1 | Toluene | K₂CO₃ | 80 | <10 | Low reactivity in non-polar solvent. |
| 2 | THF | K₂CO₃ | 80 | 35 | Moderate improvement with a more polar ether. |
| 3 | Acetonitrile | K₂CO₃ | 80 | 55 | Good reactivity, but some side products noted. |
| 4 | DMF | K₂CO₃ | 80 | 85 | High yield in polar aprotic solvent. [1] |
| 5 | DMF | Cs₂CO₃ | 80 | 92 | Cesium carbonate often improves solubility and reactivity. |
| 6 | DMF | K₂CO₃ | 60 | 60 | Lower temperature reduces reaction rate. |
| 7 | DMF | K₂CO₃ | 110 | 88 | Higher temperature does not significantly improve yield and may increase side reactions. |
| 8 | Ethanol | K₂CO₃ | 80 | 20 | Protic solvent significantly reduces nucleophile reactivity.[1][2] |
This table is a generalized representation for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the mono-amination of a 2,6-dichloronicotinate.
-
Preparation: Oven-dry all glassware (e.g., a Schlenk flask or round-bottom flask with a condenser) and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the 2,6-dichloronicotinate substrate (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a non-hydroxide base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[1]
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe. The typical concentration is 0.1-0.5 M.[1]
-
Reaction: Place the flask under a positive pressure of nitrogen or argon. Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the DMF/DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (Alternative Cross-Coupling Method)
For less activated substrates or when SNAr fails, palladium-catalyzed cross-coupling can be an effective alternative.[5]
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., Xantphos, 1-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to a dry Schlenk flask.[5]
-
Reagent Addition: Add the 2,6-dichloronicotinate substrate (1.0 eq.) and the amine nucleophile (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 100-110 °C) with stirring for the necessary time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.
Visualizations
Caption: General experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Troubleshooting decision tree for addressing low reactivity in SNAr reactions.
Caption: Key factors influencing regioselectivity in dichloronicotinate substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides [scienceon.kisti.re.kr]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,6-dichloro-4-methylnicotinate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,6-dichloro-4-methylnicotinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the optimization of your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dichlorinated nicotinates, likely through the chlorination of a dihydroxy- or chloro-hydroxy-pyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Incomplete Reaction | - Insufficient reaction time or temperature. - Degradation or poor quality of the chlorinating agent (e.g., POCl₃). - Inadequate stoichiometry of the chlorinating agent. - Presence of moisture in the reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[1] - Use a fresh, high-purity batch of the chlorinating agent. - Ensure a sufficient excess of the chlorinating agent is used.[1] - Conduct the reaction under anhydrous conditions, for example, by using a drying tube or an inert atmosphere (e.g., nitrogen).[1] |
| 2. Low Yield | - Incomplete reaction (see Issue 1). - Product loss during the work-up and extraction phases. - Formation of side products due to side reactions. | - Optimize the work-up procedure by performing multiple extractions with a suitable organic solvent.[1] - Carefully separate the organic and aqueous layers during extraction to prevent product loss. - Minimize the contact time of the product with acidic or basic aqueous solutions to reduce the risk of ester hydrolysis.[1] |
| 3. Presence of Mono-chlorinated Intermediates | - The chlorination reaction has not proceeded to completion. | - Increase the reaction time or temperature to favor the formation of the di-chlorinated product.[1] - Ensure an adequate excess of the chlorinating agent is employed.[1] |
| 4. Formation of 2,6-dichloro-4-methylnicotinic acid | - Hydrolysis of the ethyl ester group during the reaction or work-up. | - Perform the aqueous work-up at low temperatures (e.g., using an ice bath) to minimize hydrolysis. - Neutralize any residual acid promptly during the work-up with a mild base, such as a saturated sodium bicarbonate solution.[1] |
| 5. Dark-colored Reaction Mixture or Product | - Decomposition of starting materials or product at high temperatures. - Presence of impurities that polymerize under the reaction conditions. | - Consider running the reaction at a lower temperature for a longer duration. - Purify the starting materials before the reaction. - The crude product may be purified by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
Q2: How can I monitor the progress of the chlorination reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The dichlorinated product is expected to be significantly less polar than the dihydroxy or mono-chlorinated starting materials. A suitable mobile phase for TLC would likely be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting material spot is no longer visible.[1]
Q3: What are the most likely impurities in the synthesis of this compound?
A3: Common impurities may include unreacted starting material (e.g., ethyl 2,6-dihydroxy-4-methylnicotinate), mono-chlorinated intermediates, and the hydrolyzed carboxylic acid (2,6-dichloro-4-methylnicotinic acid).[1]
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification methods for chlorinated nicotinic esters are column chromatography on silica gel and recrystallization.[1] For the carboxylic acid impurity, an acid-base extraction can be effective.[4]
Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[3]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of dichlorinated nicotinates, which can be used as a starting point for the optimization of the synthesis of this compound.
Table 1: Typical Reaction Parameters for Chlorination of Dihydroxynicotinates
| Parameter | Value | Reference |
| Starting Material | Ethyl 2,6-dihydroxy-4-methylnicotinate | Analogous to[5] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5] |
| Stoichiometry of POCl₃ | Large excess | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Reported Yield | 80-95% (for analogous compounds) | [2][5] |
Table 2: Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient | The less polar product will elute before the more polar starting materials and intermediates.[1] |
| Recrystallization | Ethanol/Water or Hexanes/Ethyl Acetate | The choice of solvent will depend on the solubility of the specific compound and impurities.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound from its dihydroxy precursor. This protocol is based on procedures for analogous compounds and may require optimization.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, cautiously add a large excess of phosphorus oxychloride (POCl₃).
-
Addition of Starting Material: To the stirred POCl₃, slowly add ethyl 2,6-dihydroxy-4-methylnicotinate in portions. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Impurity Removal in Ethyl 2,6-dichloro-4-methylnicotinate Synthesis
Welcome to the technical support center for the synthesis and purification of Ethyl 2,6-dichloro-4-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and remove impurities from your reaction mixture, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The synthesis of this compound from Ethyl 2,6-dihydroxy-4-methylnicotinate using a chlorinating agent like phosphorus oxychloride (POCl₃) can lead to several common impurities. These include:
-
Unreacted Starting Material: Ethyl 2,6-dihydroxy-4-methylnicotinate may remain if the reaction does not go to completion.
-
Mono-chlorinated Intermediates: Incomplete chlorination can result in the formation of Ethyl 2-chloro-6-hydroxy-4-methylnicotinate or Ethyl 6-chloro-2-hydroxy-4-methylnicotinate.
-
Hydrolysis Product: The ester group of the final product can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-4-methylnicotinic acid, particularly during aqueous work-up steps.[1]
-
Over-chlorinated Byproducts: In some cases, substitution on the pyridine ring can occur, leading to trichlorinated species, although this is less common for this specific isomer.
Q2: How can I monitor the progress of the chlorination reaction to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. The product, this compound, is significantly less polar than the starting dihydroxy material and the mono-chlorinated intermediates. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.
Q3: What are the recommended methods for purifying the crude this compound?
A3: The primary methods for purification are:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from polar impurities like the starting material and mono-chlorinated intermediates.[2][3]
-
Acid-Base Extraction: To remove the acidic impurity, 2,6-dichloro-4-methylnicotinic acid, an aqueous work-up with a mild base like sodium bicarbonate solution is recommended.[1] This will convert the carboxylic acid into its water-soluble salt, which can then be separated from the organic layer containing the desired ester.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: Which analytical techniques are best for assessing the final purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying organic impurities.[4][5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.[6]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Presence of Starting Material and/or Mono-chlorinated Intermediates in the Crude Product
Question: My TLC analysis of the crude product shows spots corresponding to the starting material and mono-chlorinated intermediates. What could be the cause and how do I fix it?
Answer:
This issue typically arises from an incomplete chlorination reaction. Here are the possible causes and troubleshooting steps:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reflux time and ensure the reaction temperature is maintained at the appropriate level (typically refluxing POCl₃). Monitor the reaction by TLC until the starting material spot is no longer visible.
-
-
Poor Reagent Quality: The phosphorus oxychloride (POCl₃) may have degraded due to improper storage.
-
Solution: Use a fresh, unopened bottle of POCl₃. Ensure it is handled under anhydrous conditions to prevent hydrolysis.
-
-
Inadequate Mixing: Poor stirring can lead to localized areas of low reagent concentration.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Moisture Contamination: Water can react with and deactivate the POCl₃.
-
Solution: Conduct the reaction under a dry atmosphere using a drying tube or an inert gas like nitrogen. Ensure all glassware is thoroughly dried before use.
-
If these impurities are present in the crude product, they can be removed by silica gel column chromatography. The less polar desired product will elute before the more polar starting material and mono-chlorinated intermediates.
Issue 2: Presence of 2,6-dichloro-4-methylnicotinic acid as an Impurity
Question: My NMR spectrum shows a broad singlet in the downfield region, and I suspect the presence of the corresponding carboxylic acid. How can I confirm and remove this impurity?
Answer:
The presence of 2,6-dichloro-4-methylnicotinic acid is a common issue resulting from the hydrolysis of the ethyl ester group, especially during the aqueous work-up.
-
Confirmation:
-
NMR Spectroscopy: A broad singlet in the ¹H NMR spectrum, typically above 10 ppm, is characteristic of a carboxylic acid proton.
-
HPLC Analysis: The carboxylic acid will have a different retention time than the ester.
-
Acid-Base Extraction: Shaking a small sample of your product in an organic solvent with an aqueous sodium bicarbonate solution should result in the disappearance of the impurity peak in the organic layer upon re-analysis, as the acidic impurity will move into the aqueous layer.
-
-
Removal Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the purified ethyl ester.
-
Issue 3: Low Yield of the Desired Product
Question: After purification, the yield of my this compound is lower than expected. What are the potential causes?
Answer:
Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: As detailed in Issue 1, if the reaction does not go to completion, the yield of the desired product will be inherently low.
-
Product Loss During Work-up:
-
Inefficient Extraction: The product may not be fully extracted from the aqueous phase. Perform multiple extractions with a suitable organic solvent.
-
Hydrolysis: As discussed in Issue 2, hydrolysis of the ester reduces the yield of the desired product. Ensure that the aqueous work-up, especially any basic washes, is performed quickly and at a low temperature.
-
-
Purification Losses:
-
Column Chromatography: Product can be lost on the column if it is not properly packed or if the elution is not optimized.
-
Recrystallization: Using an inappropriate solvent or cooling too quickly can lead to significant product loss.
-
Data Presentation
The following tables provide a summary of typical parameters for the purification and analysis of this compound. Note that these are starting points and may require optimization for your specific reaction mixture.
Table 1: Column Chromatography Purification Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting with 5% and gradually increasing to 20%) |
| Elution Order | 1. Ethyl 2,6-dichloro-4-methylnicotinate2. Mono-chlorinated intermediates3. Ethyl 2,6-dihydroxy-4-methylnicotinate |
| Detection | TLC with UV visualization (254 nm) |
Table 2: Analytical Method Parameters
| Technique | Parameter | Recommended Conditions |
| HPLC | Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | DB-5 or similar non-polar capillary column |
| Injector Temp. | 250 °C | |
| Oven Program | Start at 100 °C, ramp to 280 °C | |
| Ionization | Electron Impact (EI) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the isomeric Ethyl 4,6-dichloronicotinate and should be a good starting point.[7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~10 equivalents).
-
Slowly add Ethyl 2,6-dihydroxy-4-methylnicotinate (1 equivalent) to the POCl₃ with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the residue into a beaker of ice water with vigorous stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Slurry pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. For better separation, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the Column: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2][3][8]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common impurities in the synthesis.
References
Technical Support Center: Synthesis of Dichloronicotinates - Troubleshooting and Byproduct Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of dichloronicotinates, focusing on the prevention of common byproducts. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing dichloronicotinates?
A1: Dichloronicotinates, valuable intermediates in the pharmaceutical and agrochemical industries, are typically synthesized via two main routes:
-
Chlorination of Hydroxynicotinates: This is a widely used method where a dihydroxynicotinic acid or its ester is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with other chlorinating agents like phosphorus pentachloride (PCl₅).
-
Esterification of Dichloronicotinic Acid: This involves the direct esterification of a pre-synthesized dichloronicotinic acid with the desired alcohol, often under acidic conditions.
Q2: What are the primary challenges and common byproducts encountered during dichloronicotinate synthesis?
A2: The main challenges include incomplete reactions, low yields, and the formation of difficult-to-separate byproducts. The most prevalent byproducts are:
-
Mono-chlorinated Intermediates: Resulting from incomplete chlorination of the starting dihydroxynicotinate.
-
Over-chlorinated Species: Formation of trichloro- or even tetrachloro-pyridines, especially under harsh reaction conditions or with highly reactive chlorinating agents. A known example is the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine during the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine.[1]
-
Hydrolysis Products: If synthesizing an ester, the ester group can be hydrolyzed back to the carboxylic acid, particularly in the presence of moisture and at elevated temperatures.
-
Decarboxylation Products: Under certain conditions, the carboxylic acid group can be lost, leading to the formation of dichloropyridine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Reaction - Presence of Starting Material and/or Mono-chlorinated Intermediates
Potential Causes:
-
Insufficient Reagent: The amount of chlorinating agent may be inadequate for complete conversion.
-
Low Reaction Temperature: The activation energy for the second chlorination step may not be reached.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Reagent Quality: The chlorinating agent may have degraded due to improper storage or handling.
-
Presence of Moisture: Water can deactivate many chlorinating agents, particularly phosphorus-based ones.
Solutions:
| Parameter | Recommendation |
| Reagent Stoichiometry | Use a molar excess of the chlorinating agent. For example, in the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate, a large excess of POCl₃ is used, which also serves as the solvent. |
| Reaction Temperature | Ensure the reaction is heated to the appropriate temperature. For many chlorinations with POCl₃, this involves refluxing the mixture. |
| Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Reagent Quality | Use freshly opened or properly stored chlorinating agents. |
| Reaction Conditions | Conduct the reaction under anhydrous conditions, using dried glassware and an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Over-chlorinated Byproducts
Potential Causes:
-
Excessively Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote further chlorination of the pyridine ring.
-
Highly Reactive Chlorinating Agent: The choice of chlorinating agent can significantly influence the selectivity of the reaction. For instance, the use of PCl₅ in conjunction with POCl₃ has been reported to lead to trichlorinated byproducts.[1]
Solutions:
| Parameter | Recommendation |
| Reaction Temperature | Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired product is formed in maximum yield, to avoid subsequent over-chlorination. |
| Chlorinating Agent | If over-chlorination is a persistent issue, consider using a milder or more selective chlorinating agent. The choice of agent is critical and substrate-dependent. |
| Catalyst | The use of certain catalysts can sometimes improve selectivity and reduce the required reaction temperature, thereby minimizing byproduct formation. |
Issue 3: Presence of Dichloronicotinic Acid as an Impurity in Ester Synthesis
Potential Causes:
-
Hydrolysis during Reaction: If water is present in the reaction mixture, the ester can be hydrolyzed, especially at the elevated temperatures often used for chlorination.
-
Hydrolysis during Work-up: The acidic conditions generated during the quenching of the reaction (e.g., adding the reaction mixture to ice water) can lead to ester hydrolysis.[2][3][4]
Solutions:
| Step | Recommendation |
| Reaction | Ensure strictly anhydrous conditions throughout the reaction. |
| Work-up | When quenching the reaction, do so at a low temperature and neutralize the acidic solution as quickly as possible. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities. |
| Purification | If hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired ester by column chromatography or by an acid-base extraction. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-Dichloronicotinate
This protocol is adapted from a standard procedure for the chlorination of a dihydroxynicotinate.
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (1 equivalent) to an excess of phosphorus oxychloride (which acts as both reagent and solvent).
-
Heat the mixture to reflux and maintain for at least 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool slightly and then carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the residue into a beaker containing crushed ice with vigorous stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash them with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,6-dichloronicotinate.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of 2,6-Dichloronicotinic Acid from Citrazinic Acid
This protocol describes the synthesis of the parent acid.
Materials:
-
Citrazinic acid (2,6-dihydroxyisonicotinic acid)
-
Tetraethylammonium chloride
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in an excess of phosphorus oxychloride in a flask equipped for heating.
-
Heat the reaction mixture to 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice.
-
Extract the resulting mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry them over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid as a solid. The product can be further purified by recrystallization.
Data Presentation
Table 1: Troubleshooting Summary for Dichloronicotinate Synthesis
| Issue | Common Cause | Recommended Action |
| Incomplete Reaction | Insufficient chlorinating agent, low temperature, short reaction time | Increase reagent stoichiometry, raise temperature, extend reaction time, monitor by TLC/HPLC |
| Over-chlorination | High temperature, prolonged reaction, highly reactive chlorinating agent | Lower reaction temperature, shorten reaction time, consider a milder chlorinating agent |
| Ester Hydrolysis | Presence of water during reaction or work-up | Use anhydrous conditions, perform work-up at low temperature and neutralize quickly |
| Low Yield | Product loss during work-up, side reactions | Optimize extraction and washing steps, control reaction conditions to minimize byproducts |
Visualizations
Experimental Workflow for Dichloronicotinate Synthesis
References
Challenges in the scale-up of Ethyl 2,6-dichloro-4-methylnicotinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 2,6-dichloro-4-methylnicotinate reactions. The information is compiled from established chemical principles and data from analogous reactions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common synthetic route involves the chlorination of a dihydroxy- or hydroxy-precursor. While specific precursors for this compound are not detailed in the provided literature, a representative precursor would be Ethyl 2,6-dihydroxy-4-methylnicotinate.
Q2: Which chlorinating agents are typically used for this type of transformation, and what are the associated risks on a larger scale?
Phosphorus oxychloride (POCl₃) is a frequently used reagent for converting hydroxypyridines to their chloro-derivatives. On a large scale, challenges with POCl₃ include its high reactivity, corrosivity, and the generation of acidic byproducts, which requires specialized handling and equipment. The quench step, typically with ice water, is highly exothermic and must be carefully controlled to avoid runaway reactions.
Q3: What are the critical process parameters to monitor during the chlorination reaction?
Key parameters to monitor during the chlorination step include temperature, reaction time, and the rate of addition of reagents. Maintaining a controlled temperature is crucial to minimize side-product formation. Reaction completion should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: How can I effectively remove residual chlorinating agent and byproducts during workup?
Post-reaction, excess chlorinating agent is typically removed by distillation under reduced pressure. The reaction mixture is then carefully quenched by adding it to ice water. This is followed by extraction with a suitable organic solvent, such as ethyl acetate. The organic layers are then washed with a saturated brine solution to remove water-soluble impurities.
Q5: What are the recommended purification methods for this compound at scale?
While laboratory-scale purification often employs silica gel column chromatography, this method can be challenging and costly to scale up. For industrial-scale production, alternative purification methods such as recrystallization or distillation are often preferred. The choice of method will depend on the physical properties of the final product and its impurity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product during workup. - Inefficient extraction. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; a higher or lower temperature may be required. - Ensure the quenching step is performed at a low temperature and that the product is stable under the workup conditions. - Perform multiple extractions and check for product in the aqueous layer. |
| Presence of Impurities in the Final Product | - Incomplete chlorination leading to mono-chloro or starting material carryover. - Side reactions due to high temperatures or presence of water. - Inefficient purification. | - Increase the equivalents of the chlorinating agent or prolong the reaction time. - Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. Control the reaction temperature carefully. - Optimize the purification method. For chromatography, adjust the solvent system. For recrystallization, screen for suitable solvents. |
| Dark-colored Product | - Formation of colored impurities due to overheating or side reactions. | - Lower the reaction temperature. - Consider a purification step involving activated carbon treatment to remove colored impurities. |
| Difficulty in Isolating the Product | - Product may be an oil or have poor crystallinity. - Emulsion formation during extraction. | - If the product is an oil, consider converting it to a solid salt if applicable, or use high-vacuum distillation for purification. - To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective on a larger scale. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of a Dichloronicotinate Ester
This protocol is based on the synthesis of a similar compound, ethyl 4,6-dichloronicotinate, and can be adapted for this compound.
-
Reaction Setup: To a flask containing phosphorus oxychloride (POCl₃, e.g., 8 equivalents), slowly add the starting material, Ethyl 2,6-dihydroxy-4-methylnicotinate (1 equivalent).
-
Reaction: Heat the mixture to reflux (the specific temperature will depend on the boiling point of POCl₃ and any co-solvents) and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and carefully pour the residue into a beaker of ice water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 times).
-
Washing: Combine the organic layers and wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data Summary
The following table presents illustrative data based on analogous reactions. Actual results for this compound may vary.
| Parameter | Laboratory Scale (Illustrative) | Scale-Up Consideration |
| Starting Material | 10 g | 10 kg |
| Chlorinating Agent (POCl₃) | 50 mL | 50 L |
| Reaction Temperature | 110 °C | Maintain precise temperature control to ensure consistent product quality and safety. |
| Reaction Time | 4 hours | May need adjustment based on heat transfer at a larger scale. |
| Yield | 85-95% | Yield may be impacted by mass transfer limitations and workup efficiency at scale. |
| Purity (Crude) | >90% | Impurity profile may change at scale; requires robust analytical monitoring. |
| Purity (Purified) | >98% | Purification method will likely need to be changed from chromatography to crystallization or distillation for efficiency and cost-effectiveness. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low product yield during synthesis.
Technical Support Center: Managing Exothermic Reactions with Ethyl 2,6-dichloro-4-methylnicotinate
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for managing potentially exothermic reactions involving Ethyl 2,6-dichloro-4-methylnicotinate. The information herein is compiled from general best practices for handling exothermic reactions and data from related chemical compounds, intended to ensure laboratory safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern with this compound?
Q2: Which experimental steps involving this compound are most likely to be exothermic?
Reactions that involve the displacement of the chloro groups on the pyridine ring, especially with highly nucleophilic reagents or under forcing conditions, have the potential to be exothermic. Additionally, reactions involving strong acids or bases, or catalytic hydrogenation, can also release significant heat.
Q3: What are the key principles for managing a potentially exothermic reaction?
The core principles for managing exothermic reactions are:
-
Controlled Reagent Addition: Adding a reactive reagent slowly (dropwise) to the reaction mixture allows for the heat to be dissipated as it is generated.[2]
-
Efficient Cooling: Maintaining a cold reaction environment using an appropriate cooling bath (e.g., ice-water, dry ice-acetone) is crucial for removing heat.[2]
-
Vigorous Stirring: Good agitation ensures even temperature distribution and prevents the formation of localized hot spots.[3]
-
Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to moderate the temperature by providing a larger thermal mass.
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
Standard laboratory PPE is required, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Troubleshooting Guide
Issue 1: The reaction temperature is rising rapidly after initiating reagent addition.
-
Immediate Action:
-
Immediately cease the addition of the reagent.[2]
-
Ensure the cooling bath is making good contact with the reaction flask and has sufficient capacity. If necessary, add more ice or switch to a colder bath.[2]
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench by adding a pre-determined, appropriate quenching agent.
-
-
Root Cause Analysis:
-
Addition Rate Too Fast: The rate of heat generation is exceeding the rate of heat removal.
-
Inadequate Cooling: The cooling bath may not be cold enough or large enough for the scale of the reaction.
-
Insufficient Stirring: Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster.[3]
-
Issue 2: The reaction is not starting, and I am concerned about a delayed, rapid exotherm.
-
Possible Causes:
-
Low Reaction Temperature: The activation energy for the reaction has not been reached.
-
Impure Reagents: Impurities in the starting materials or solvents may be inhibiting the reaction.
-
Catalyst Inactivity: If the reaction is catalyzed, the catalyst may be deactivated.
-
-
Troubleshooting Steps:
-
Do not increase the temperature of the entire bath. This could lead to a sudden, violent reaction.
-
Gentle Localized Heating: With extreme caution, you can try to warm a small spot on the flask with a heat gun while closely monitoring the internal thermometer.
-
Add an Initiator: For certain reactions, a small crystal of iodine or a few drops of an initiator can be added to start the reaction.
-
Be Prepared for a Delayed Exotherm: If the reaction does start, it may proceed very rapidly. Be ready to implement cooling measures immediately.
-
Issue 3: I am scaling up a reaction with this compound. What are the key considerations?
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[3] You will need a more robust cooling system.
-
Mixing: Achieving efficient mixing is more challenging in larger vessels. Ensure your stirring mechanism is adequate for the new scale.[3]
-
Addition Time: The reagent addition time should be proportionally longer to manage the total heat evolution.
-
Pilot Run: It is highly advisable to perform a smaller, intermediate-scale reaction before proceeding to the full scale-up.[3]
Data Presentation
Table 1: Recommended Cooling Baths for Temperature Control
| Temperature Range | Cooling Bath Composition |
| 0 to 5 °C | Ice-water |
| -10 to -20 °C | Ice-salt (NaCl) |
| -40 to -78 °C | Dry ice with acetone or isopropanol |
Table 2: General Guidelines for Controlled Reagent Addition
| Reaction Scale | Recommended Addition Rate | Monitoring Frequency |
| < 1 g | 1 drop per 5-10 seconds | Every 2 minutes |
| 1 - 10 g | 1 drop per 2-5 seconds | Every minute |
| > 10 g | Continuous slow stream via addition funnel | Continuous monitoring |
Experimental Protocols
Generalized Protocol for a Nucleophilic Aromatic Substitution on this compound (Potentially Exothermic)
-
Disclaimer: This is a general protocol and must be adapted and optimized for specific reagents and conditions. A thorough risk assessment should be conducted before proceeding.
-
Reaction Setup:
-
In a chemical fume hood, equip a clean, dry three-necked round-bottom flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the flask with this compound and an appropriate anhydrous solvent.
-
Place the flask in a cooling bath set to the desired temperature (e.g., 0 °C).[2]
-
-
Reagent Preparation:
-
Dissolve the nucleophilic reagent in the same anhydrous solvent in the dropping funnel.
-
-
Controlled Addition:
-
Begin vigorous stirring of the flask contents and allow the temperature to equilibrate with the cooling bath.
-
Add the nucleophile solution from the dropping funnel to the flask dropwise, ensuring the internal temperature does not rise by more than 2-3 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at the controlled temperature until completion.
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent while maintaining cooling.
-
Proceed with the standard aqueous work-up and purification procedures.
-
Mandatory Visualization
Caption: Workflow for managing potentially exothermic reactions.
Caption: Decision tree for troubleshooting an unexpected exotherm.
References
Characterization of unexpected products in reactions with Ethyl 2,6-dichloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloro-4-methylnicotinate. The following sections address potential issues related to the formation of unexpected products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected products observed in reactions with this compound?
While specific unexpected products are highly dependent on the reaction conditions (nucleophile, solvent, temperature), common side products can arise from incomplete reaction, hydrolysis, or reaction with solvent or impurities. Based on the reactivity of similar 2,6-dichloropyridine systems, potential unexpected products include monosubstituted pyridines, hydrolyzed products (carboxylic acid or hydroxypyridines), and products from reaction at the ethyl ester.
Q2: My reaction is showing incomplete conversion to the desired disubstituted product, with a significant amount of a monosubstituted intermediate remaining. How can I drive the reaction to completion?
The introduction of a first nucleophile onto the 2,6-dichloropyridine ring can deactivate it for a second substitution, especially if the nucleophile is an electron-donating group.[1] To favor the formation of the disubstituted product, consider the following:
-
Increase reaction temperature: Higher temperatures can provide the necessary activation energy for the second substitution.
-
Use a stronger nucleophile or a higher concentration: This can increase the rate of the second substitution.
-
Employ a catalyst: For certain nucleophiles, a suitable catalyst (e.g., a palladium catalyst for cross-coupling reactions) may be necessary to facilitate the second substitution.[1]
-
Increase reaction time: Ensure the reaction is running long enough for the second substitution to occur.
Q3: I have isolated a byproduct that appears to be the carboxylic acid of my starting material or product. What could have caused this?
Hydrolysis of the ethyl ester group to a carboxylic acid can occur if there is water present in the reaction mixture, especially under acidic or basic conditions. To prevent this:
-
Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried.
-
Run the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
-
Control the pH: If possible, maintain neutral conditions to minimize acid or base-catalyzed hydrolysis.
Q4: An unexpected product with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group has been detected. What is the likely cause?
The formation of a hydroxypyridine derivative can occur if water or hydroxide ions are present and act as nucleophiles. This is more likely to happen at elevated temperatures. To avoid this side reaction:
-
Strictly exclude water: Use anhydrous solvents and reagents and an inert atmosphere.
-
Use a non-hydroxide base: If a base is required, use a non-nucleophilic base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) instead of a hydroxide base like sodium hydroxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low yield of desired product | Incomplete reaction, formation of side products. | Analyze crude reaction mixture by LC-MS or GC-MS to identify major components. Optimize reaction conditions (temperature, time, stoichiometry) based on identified byproducts. |
| Formation of monosubstituted product | Insufficient reactivity for the second substitution. | Increase reaction temperature, use a stronger or more concentrated nucleophile, or consider a catalytic approach.[1] |
| Presence of hydrolyzed ester (carboxylic acid) | Water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of hydroxypyridine byproduct | Reaction with water or hydroxide ions. | Ensure anhydrous conditions. Use a non-nucleophilic base if a base is required. |
| Multiple unexpected products | Complex side reactions, degradation of starting material or product. | Re-evaluate the stability of all reagents at the reaction temperature. Consider lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and an anhydrous solvent (e.g., DMSO, DMF, or THF).
-
Addition of Reagents: Add the nucleophile (e.g., an amine or an alkoxide) to the solution. If required, add a non-nucleophilic base.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Purification: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Characterization of Unexpected Products
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) to separate the components of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ions of the separated components, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the unexpected product and acquire 1H and 13C NMR spectra to elucidate its structure.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected product formation.
References
Technical Support Center: Enhancing Regioselectivity in Reactions with Dichloronicotinates
Welcome to the Technical Support Center for the regioselective functionalization of dichloronicotinates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving high regioselectivity in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity in reactions of dichloronicotinates?
A1: The regioselectivity of reactions involving dichloronicotinates is primarily governed by a combination of electronic and steric effects inherent to the substrate, as well as the chosen catalyst system and reaction conditions. The pyridine nitrogen and the electron-withdrawing ester group significantly influence the electron density at each carbon atom, making certain positions more susceptible to either nucleophilic attack or oxidative addition in cross-coupling reactions. Steric hindrance from the substituents on the pyridine ring or bulky reagents can also direct the reaction to a less hindered position.
Q2: In Suzuki-Miyaura cross-coupling of 4,6-dichloronicotinates, which position is typically more reactive?
A2: For 4,6-dihalopyridines, including ethyl 4,6-dichloronicotinate, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst.[1] This leads to a strong preference for mono-arylation at the C4 position, leaving the C6-chloro group available for subsequent transformations.[1]
Q3: How can I achieve selective substitution at the C6 position in a 2,6-dichloronicotinate?
A3: While the C2 position is often more electronically activated, selective substitution at the C6 position can be achieved. For instance, in the nucleophilic aromatic substitution (SNAr) of methyl 2,6-dichloronicotinate with phenols, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been shown to afford the 6-substituted products exclusively in high yields.[2]
Q4: Is it possible to reverse the inherent regioselectivity in cross-coupling reactions of dichloropyridines?
A4: Yes, the inherent selectivity can often be overridden by judicious choice of ligand. For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, where C4 coupling is typically favored, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can further enhance selectivity for the C4 position. Conversely, to achieve C2-selective amination in Buchwald-Hartwig reactions of 2,4-dichloropyridine, ligands like Xantphos have proven effective.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki-Miyaura coupling on a dichloronicotinate is yielding a mixture of regioisomers with low selectivity.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand Choice | The ligand is a critical factor in controlling regioselectivity. For C4-selectivity in 2,4- or 4,6-dichloronicotinates, consider using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr. For other isomers, a thorough ligand screening is recommended as different ligands can favor different positions. |
| Suboptimal Solvent and Base | The reaction medium significantly impacts selectivity. Screen a variety of solvents (e.g., 1,4-dioxane, toluene, DMF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The polarity of the solvent and the solubility and strength of the base can be determining factors. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at a lower temperature to favor the kinetic product. |
| Ligand-Free Conditions | In some cases, ligands may not be necessary and could even be detrimental to selectivity. For certain Suzuki-Miyaura couplings of 2,4-dichloropyridines, ligand-free "Jeffery" conditions have been reported to provide excellent C4-selectivity. |
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction is producing a mixture of mono-substituted isomers, or I am observing di-substitution.
| Potential Cause | Suggested Solution |
| Similar Reactivity of Chloro-positions | The electronic and steric environments of the two chlorine atoms may not be sufficiently different under the chosen conditions. |
| - Solvent Effects: The ability of the solvent to act as a hydrogen-bond acceptor can significantly influence regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching from dichloromethane to DMSO can invert the regioselectivity from favoring the 2-isomer to the 6-isomer.[2] | |
| - Catalysis: Employ a catalyst that can selectively activate one position. For example, DABCO can direct the substitution of phenols to the C6 position of methyl 2,6-dichloronicotinate.[2] | |
| Over-reaction (Di-substitution) | The mono-substituted product is reactive enough to undergo a second substitution. |
| - Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize di-substitution. | |
| - Lower Temperature: Running the reaction at a lower temperature can help to stop the reaction at the mono-substitution stage. |
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Coupling of Ethyl 4,6-dichloronicotinate
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (C4-isomer) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 78 |
Data is illustrative and compiled from analogous dichloropyrimidine systems and general protocols for dichloronicotinates.[1][3]
Table 2: Regioselective Nucleophilic Aromatic Substitution of Dichloronicotinates
| Dichloronicotinate | Nucleophile | Conditions | Major Product | Yield (%) |
| Ethyl 4,6-dichloronicotinate | Methylamine | Ethanol, 50°C, 8h | Ethyl 4-(methylamino)-6-chloronicotinate | Not specified |
| Methyl 2,6-dichloronicotinate | Phenol | DABCO, CH₃CN, reflux | Methyl 2-chloro-6-phenoxynicotinate | High (exclusive) |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | CH₂Cl₂, 0°C, 1h | C4-substituted | ~50% (5:1 C4:C2) |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CH₂Cl₂, rt | C2-substituted | Good |
Data compiled from various sources and may not represent direct comparisons under identical conditions.[2][4][5]
Experimental Protocols
Protocol 1: Regioselective C4-Arylation of Ethyl 4,6-dichloronicotinate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation of ethyl 4,6-dichloronicotinate at the C4 position using conventional heating.[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add ethyl 4,6-dichloronicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-aryl-6-chloronicotinate.
Protocol 2: Regioselective C4-Amination of Ethyl 4,6-dichloronicotinate via SNAr
This protocol describes the regioselective mono-amination of ethyl 4,6-dichloronicotinate at the C4 position.[4]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (40% solution in water, 1.5 equivalents)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.
-
At room temperature, add the methylamine solution dropwise to the stirred solution.[4]
-
Heat the reaction mixture to 50°C and maintain stirring for 8 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.[4]
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 4-(methylamino)-6-chloronicotinate.[4]
-
Purify by column chromatography if necessary.
Visualizations
Caption: Factors influencing regioselectivity in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
References
Overcoming low reactivity of Ethyl 2,6-dichloro-4-methylnicotinate
Welcome to the technical support center for Ethyl 2,6-dichloro-4-methylnicotinate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the reactivity of this heterocyclic building block.
Frequently Asked Questions (FAQs)
General Reactivity
-
Q1: Why is the reactivity of this compound sometimes considered low, particularly in cross-coupling reactions? A1: The low reactivity is primarily due to the strength of the Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1] While the pyridine nitrogen and the ethyl ester group are electron-withdrawing, which activates the ring for nucleophilic attack, the C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[2] Overcoming this requires more robust catalytic systems and optimized reaction conditions.[2]
Suzuki-Miyaura Coupling
-
Q2: I am observing very low yields for my Suzuki-Miyaura coupling reaction. What are the most critical parameters to optimize? A2: For challenging substrates like dichloropyridines, the choice of catalyst, ligand, and base are paramount.[3] Robust catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), are necessary to facilitate the difficult oxidative addition step.[1] The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions. Anhydrous conditions and an inert atmosphere are also critical for success.[1]
-
Q3: Can I achieve selective mono-substitution in a Suzuki coupling reaction? A3: Achieving selective mono-substitution can be challenging as the first coupling reaction introduces an electron-donating group, which deactivates the ring towards the second substitution.[4] However, by carefully controlling stoichiometry (using a slight excess of the boronic acid, e.g., 1.0-1.2 equivalents), lowering the reaction temperature, and using specific catalyst systems, mono-functionalization can be favored.
Buchwald-Hartwig Amination
-
Q4: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I investigate first? A4: Low conversion is a common issue with less reactive aryl chlorides.[1] Key factors to check are:
-
Catalyst Activity: Ensure your palladium precursor and ligand are active and the reaction is under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1]
-
Ligand Choice: Use a sufficiently electron-rich and bulky ligand designed for C-Cl bond activation.
-
Base: The base (e.g., NaOtBu, LHMDS) must be strong, anhydrous, and high-purity.[1]
-
-
Q5: I am seeing a significant amount of a hydrodehalogenation byproduct (where the -Cl is replaced by -H). How can this be minimized? A5: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It occurs when the reductive elimination step is slow. To suppress it, use bulky, electron-rich ligands that accelerate reductive elimination.[1] Ensuring strictly anhydrous conditions and using a slight excess of the amine coupling partner can also favor the desired amination pathway.[1]
Nucleophilic Aromatic Substitution (SNAr)
-
Q6: How does this compound behave in Nucleophilic Aromatic Substitution (SNAr) reactions? A6: The pyridine ring is activated for SNAr due to the electron-withdrawing effects of the nitrogen atom and the two chlorine substituents.[4] This makes the C2 and C6 positions susceptible to attack by strong nucleophiles. Because the 2- and 6-positions are electronically equivalent in the starting material, the initial mono-substitution will yield a single product.[4]
Ester Group Reactivity
-
Q7: Can the ethyl ester group be hydrolyzed to the corresponding carboxylic acid? A7: Yes, the ethyl ester can be hydrolyzed to nicotinic acid.[5][6] This is typically achieved under basic conditions (e.g., using NaOH or LiOH in a water/alcohol mixture) or acidic conditions. Care must be taken with reaction conditions (e.g., temperature) to avoid potential nucleophilic substitution of the chloro groups by hydroxide if the conditions are too harsh.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura reactions involving this compound.
Troubleshooting Common Issues
| Parameter | Recommendation & Optimization Strategy | Rationale |
| Palladium Catalyst | Screen various Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). Start with a catalyst loading of 1-5 mol%. | The choice of precursor can influence the formation of the active Pd(0) species. Aryl chlorides often require higher catalyst loadings.[2] |
| Phosphine Ligand | Use bulky, electron-rich phosphine ligands. Good starting points include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or others like Ad₂PⁿBu.[3] | These ligands stabilize the palladium center and promote the rate-limiting oxidative addition of the C-Cl bond.[3] |
| Base | Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact reaction efficiency.[7] |
| Solvent | Use polar aprotic solvents (e.g., Dioxane, Toluene, DMF) often with a small amount of water (e.g., 4:1 mixture).[3] | The solvent system must solubilize the reactants and facilitate the interaction of the organic and inorganic components. |
| Temperature | Start at a higher temperature (e.g., 80-110 °C). | The activation energy for C-Cl bond cleavage is high, often requiring elevated temperatures to achieve a reasonable reaction rate.[3] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv. for mono-coupling), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the anhydrous base (e.g., K₃PO₄, 3.0 equiv.) followed by the anhydrous solvent (e.g., Dioxane/H₂O 4:1).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Guide 2: Addressing Challenges in Buchwald-Hartwig Amination
This guide focuses on overcoming common hurdles encountered during the C-N coupling of amines with this compound.
Troubleshooting Common Issues
| Parameter | Recommendation & Optimization Strategy | Rationale |
| Side Reaction | Problem: Hydrodehalogenation byproduct observed.[1] Solution: Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) to accelerate reductive elimination. Ensure the base (e.g., NaOtBu) is strictly anhydrous. | The desired C-N reductive elimination competes with side reactions. Speeding up the former minimizes the latter.[1] |
| Catalyst/Ligand | Use a high-performance catalyst system specifically developed for aryl chlorides. A 2:1 ligand-to-palladium ratio is often optimal. | The catalyst system must be robust enough to cleave the C-Cl bond efficiently without being deactivated.[8] |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The quality and purity of the base are critical. | A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9] |
| Amine | Use a slight excess of the amine (1.2-1.5 equivalents). | This can help push the equilibrium towards the desired amination product.[1] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., RuPhos, 2-4 mol%). Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, quench the reaction carefully with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 2,6-dichloro-4-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Ethyl 2,6-dichloro-4-methylnicotinate. The content is designed to directly address specific issues that may be encountered during experimentation, offering practical guidance and starting points for reaction optimization.
I. General Considerations & FAQs
This section addresses common challenges and questions related to cross-coupling reactions involving this compound.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges include:
-
Regioselectivity: The presence of two chlorine atoms at the C2 and C6 positions requires careful control to achieve selective mono-substitution or to facilitate di-substitution. The reactivity of each position can be influenced by the choice of catalyst, ligand, and reaction conditions.
-
Reactivity of Aryl Chlorides: Carbon-chlorine bonds are inherently less reactive than carbon-bromine or carbon-iodine bonds, often necessitating more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and potentially higher reaction temperatures.[1]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The selection of a suitable ligand is critical to mitigate this inhibition and stabilize the active catalytic species.[1]
-
Side Reactions: Common side reactions include the hydrolysis of the ethyl ester under basic conditions, catalyst decomposition (observed as the formation of palladium black), and homocoupling of the coupling partner (e.g., boronic acid).[2]
Q2: How do I choose between Suzuki-Miyaura, Buchwald-Hartwig, and Negishi coupling for my desired transformation?
A2: The choice of coupling reaction is determined by the desired bond formation:
-
Suzuki-Miyaura Coupling: This is the preferred method for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. It is widely used due to its broad functional group tolerance and the vast commercial availability of boronic acid building blocks.
-
Buchwald-Hartwig Amination: This reaction is the method of choice for the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[3]
-
Negishi Coupling: This reaction is utilized for the formation of carbon-carbon (C-C) bonds using organozinc reagents. It offers a high degree of functional group tolerance and is particularly useful for coupling sp2-sp3 and sp2-sp hybridized carbons.[4]
Q3: Which chlorine atom (C2 or C6) is more reactive in cross-coupling reactions?
A3: For 2,6-dichloropyridines, the C2 position is generally more susceptible to oxidative addition by the palladium catalyst due to electronic effects from the ring nitrogen. However, the steric hindrance at the C2 position, especially with bulky ligands, can influence the regioselectivity. For substrates like 2,6-dichloronicotinamide, chelation of the catalyst to the amide group can direct regioselectivity to the C2 position.[5] The ultimate regioselectivity is a delicate balance of electronic and steric factors and is highly dependent on the specific catalyst, ligand, and reaction conditions employed.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and vinyl-substituted pyridines.
FAQs for Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things to check?
A4: Low or no yield in a Suzuki coupling with a dichloropyridine substrate can often be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that your palladium source and ligand are of good quality and that the reaction is performed under strictly inert conditions.[1]
-
Inefficient Oxidative Addition: The C-Cl bond is strong. Consider switching to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[6]
-
Ineffective Base: The base is crucial for the transmetalation step. If you are using a weaker base like K2CO3 with slow reaction rates, consider switching to a stronger, non-nucleophilic base such as K3PO4 or Cs2CO3.[1]
-
Protodeboronation: The boronic acid can be sensitive to decomposition, especially in the presence of water and at elevated temperatures. Using the corresponding boronate ester (e.g., pinacol ester) can sometimes improve stability.[2]
Q5: I am observing a significant amount of boronic acid homocoupling. How can this be minimized?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species. To minimize this side reaction, ensure thorough degassing of all solvents and reagents. Using a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species can also be beneficial.[2]
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Note: The following data is based on analogous 2,6-dichloropyridine systems and should be considered a starting point for optimization with this compound.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O (10:1) | 100 | 12-24 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 (2) | 1,4-Dioxane | 110 | 16 | 75-95 |
| 3-Thienylboronic acid | PdCl2(dppf) (3) | - | K2CO3 (2) | DMF/H2O (4:1) | 90 | 12 | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle and Troubleshooting
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of substituted aminopyridines.
FAQs for Buchwald-Hartwig Amination
Q6: I am attempting a mono-amination of this compound and getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A6: Achieving selective mono-amination requires careful control of the reaction conditions:
-
Stoichiometry: Use a slight excess of this compound relative to the amine (e.g., 1.2 : 1).
-
Ligand Choice: Certain ligands can favor mono-amination. For example, bidentate ligands like Xantphos have been shown to be effective for selective amination in some dichloropyridine systems.[7]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is maximized, before significant formation of the di-aminated product occurs. Lowering the reaction temperature can sometimes improve selectivity.
Q7: The Buchwald-Hartwig amination is not proceeding with my primary amine. What should I try?
A7: If the reaction is sluggish, consider the following:
-
Catalyst System: For challenging aminations of aryl chlorides, highly active catalyst systems are often required. The use of bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos is recommended.[8]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K3PO4) can also be effective.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally used. Ensure the solvent is thoroughly degassed.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
Note: The following data is based on analogous 2,6-dichloropyridine systems and should be considered a starting point for optimization.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd2(dba)3 (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |
| Morpholine | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 (2) | 1,4-Dioxane | 110 | 18 | 65-85 |
| Benzylamine | Pd2(dba)3 (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 70-85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd2(dba)3), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle and Ligand Selection
Caption: Catalytic cycle and ligand selection logic for Buchwald-Hartwig amination.
IV. Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling offers a valuable alternative for C-C bond formation, particularly when dealing with functionalized coupling partners.
FAQs for Negishi Coupling
Q8: I have no prior experience with Negishi couplings. What are the key experimental considerations?
A8: The primary consideration for Negishi couplings is the moisture and air sensitivity of the organozinc reagents.[10]
-
Inert Atmosphere: All manipulations involving organozinc reagents must be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried.
-
Preparation of Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl2), or directly from an organic halide and activated zinc metal.
Q9: What are the advantages of Negishi coupling over Suzuki-Miyaura coupling for this substrate?
A9: While both are powerful C-C bond-forming reactions, Negishi coupling can offer advantages in certain situations:
-
Higher Reactivity of the Organometallic Reagent: Organozinc reagents are generally more reactive than organoboron compounds, which can be beneficial for coupling with less reactive aryl chlorides.
-
Milder Reaction Conditions: The higher reactivity can sometimes allow for reactions to be conducted at lower temperatures.
-
Absence of a Strong Base: Negishi couplings do not typically require a strong base for transmetalation, which can be advantageous when working with base-sensitive substrates.
Data Presentation: Recommended Starting Conditions for Negishi Coupling
Note: Specific data for this compound is limited. The following conditions are based on general protocols for the Negishi coupling of aryl chlorides.
| Organozinc Reagent | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PhZnCl | Pd2(dba)3 (1.5) | XPhos (3) | THF | 60-80 | 12-24 | 60-80 |
| (2-thienyl)ZnBr | Pd(PPh3)4 (5) | - | THF | 65 | 16 | 50-70 |
| MeZnCl | PdCl2(dppf) (3) | - | THF | 65 | 24 | 50-70 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent (e.g., from the corresponding organolithium or Grignard reagent and ZnCl2 in THF).
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3 and XPhos).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous, degassed THF. Then, add the solution of the organozinc reagent (1.2-1.5 equiv.) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Negishi Coupling Experimental Workflow
Caption: General experimental workflow for a Negishi cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to Ethyl 2,6-dichloro-4-methylnicotinate and its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the successful design and execution of synthetic routes for novel therapeutic agents and functional materials. Among the diverse array of heterocyclic scaffolds, substituted dichloronicotinates serve as versatile intermediates. This guide provides an objective comparison of Ethyl 2,6-dichloro-4-methylnicotinate and its isomers, focusing on their synthesis, reactivity, and applications, supported by available experimental data and detailed protocols.
Introduction to Dichloronicotinate Isomers
Dichloronicotinate esters are a class of pyridine derivatives characterized by two chlorine substituents and an ethyl ester group on the pyridine ring. The relative positions of these functional groups significantly influence the chemical reactivity and steric environment of the molecule, thereby dictating its utility in various synthetic transformations. This guide will focus on this compound and draw comparisons with other commercially available or synthetically accessible isomers, such as Ethyl 4,6-dichloronicotinate and Ethyl 2,4-dichloronicotinate.
Synthesis of Dichloronicotinate Isomers
The synthetic accessibility of a building block is a critical factor in its practical application. The following sections detail the synthetic approaches for this compound and a prominent isomer, Ethyl 4,6-dichloronicotinate.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from 2,6-dihydroxy-4-methylnicotinonitrile. This involves chlorination, followed by hydrolysis of the nitrile to the carboxylic acid, and subsequent esterification.
Step 1: Synthesis of 2,6-dichloro-4-methylnicotinonitrile
This step involves the chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile using a chlorinating agent such as phosphorus oxychloride.
Step 2: Hydrolysis to 2,6-dichloro-4-methylnicotinic acid
The nitrile group of 2,6-dichloro-4-methylnicotinonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Step 3: Esterification to this compound
The final step is the esterification of 2,6-dichloro-4-methylnicotinic acid with ethanol, typically under acidic catalysis (Fischer esterification) or by conversion to the acid chloride followed by reaction with ethanol.[1]
Synthesis of Ethyl 4,6-dichloronicotinate
Ethyl 4,6-dichloronicotinate is commonly synthesized from ethyl 4,6-dihydroxynicotinate by treatment with a chlorinating agent like phosphorus oxychloride.[2][3] An alternative two-step synthesis involves the conversion of 4,6-dichloronicotinic acid to its acid chloride using oxalyl chloride, followed by esterification with ethanol.[2]
Comparative Data on Synthesis
The following table summarizes the available quantitative data for the synthesis of different dichloronicotinate isomers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Ethyl 4,6-dichloronicotinate | Ethyl 4,6-dihydroxynicotinate | POCl₃ | Reflux, 2 hours | 90 | [3] |
| Ethyl 4,6-dichloronicotinate | 4,6-Dichloronicotinic acid | 1. Oxalyl chloride, DMF 2. Ethanol | 0-25 °C, 2h; then 25 °C, 2h | 79 | [2] |
| Ethyl 2-chloronicotinate | 2-Chloronicotinic acid | Ethanol, H₂SO₄ (cat.) | Reflux, 3-4 hours | 92 | [1] |
| Ethyl 2-chloronicotinate | 2-Chloronicotinic acid | SOCl₂, Benzene; then Ethanol | 100 °C, 3h; then reflux, 1h | - | [1] |
Reactivity and Applications in Synthesis
The distinct substitution patterns of dichloronicotinate isomers lead to differential reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This compound: The chlorine atoms at the 2- and 6-positions are activated by the electron-withdrawing ester group and the pyridine nitrogen. The methyl group at the 4-position can exert a modest steric and electronic effect on the reactivity of the adjacent chlorine atoms. This isomer is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Ethyl 4,6-dichloronicotinate: This isomer has been extensively used in the synthesis of biologically active molecules, including inhibitors of Heat Shock Protein 90 (Hsp90).[5] The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position.[6] This regioselectivity allows for the sequential introduction of different substituents, making it a highly versatile building block.
Other Isomers: The reactivity of other isomers, such as Ethyl 2,4-dichloro-6-methylnicotinate, has been explored, with potential applications as insecticides and herbicides due to their interaction with metabolic pathways in pests.
The following table provides a qualitative comparison of the expected reactivity of different chlorine positions in various dichloronicotinate isomers towards nucleophilic substitution.
| Isomer | Position of Chlorine | Expected Relative Reactivity | Notes |
| This compound | 2 and 6 | High | Both positions are activated by the pyridine nitrogen and the ester group. |
| Ethyl 4,6-dichloronicotinate | 4 and 6 | 4-position > 6-position | The 4-position is more activated towards nucleophilic attack.[6] |
| Ethyl 2,4-dichloronicotinate | 2 and 4 | 4-position > 2-position | The 4-position is generally more susceptible to nucleophilic substitution. |
Experimental Protocols
General Protocol for Fischer Esterification of Dichloronicotinic Acids
This protocol is a general procedure for the synthesis of ethyl dichloronicotinates from their corresponding carboxylic acids.
Materials:
-
Dichloronicotinic acid (1.0 eq)
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add the dichloronicotinic acid and a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl dichloronicotinate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic Pathways and Workflows
Synthetic Pathway to this compound
References
A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic structures known as "privileged scaffolds." These molecular frameworks are repeatedly found in potent and selective kinase inhibitors, demonstrating their inherent suitability for binding to the ATP pocket of a wide range of kinases. This guide provides an objective comparison of three prominent building blocks in kinase inhibitor synthesis: pyrimidine, pyrazolo[3,4-d]pyrimidine, and indole. The following sections present a comparative analysis of their synthesis, inhibitory activity, and the signaling pathways they commonly target, supported by experimental data from peer-reviewed literature.
Performance Comparison of Kinase Inhibitor Scaffolds
The selection of a core scaffold is a critical decision in the design of kinase inhibitors, influencing potency, selectivity, and physicochemical properties. The following tables summarize the inhibitory activities (IC50 values) of exemplary kinase inhibitors based on the pyrimidine, pyrazolo[3,4-d]pyrimidine, and indole scaffolds against various key kinases implicated in cancer and other diseases. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: Comparison of Inhibitory Activity (IC50) of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 13 | Aurora A | 38.6 ± 7.0 | [1] |
| Compound 7 | Aurora A | >100 | [1] |
| Compound 10 | Aurora A | 52.2 ± 8.1 | [1] |
| GSK8612 | TBK1 | < 500 (in-cell NanoBRET) | [2][3] |
| Compound 7 (from another study) | TBK1 | < 1000 (in-cell NanoBRET) | [3] |
| Compound 18 | TBK1 | < 1000 (in-cell NanoBRET) | [3] |
Table 2: Comparison of Inhibitory Activity (IC50) of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [4] |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [4] |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [4] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 ± 0.01 | [4] |
| SI306 | Src | 11.2 ± 3.8 (on GIN8 cells) | [5][6] |
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | [7] |
Table 3: Comparison of Inhibitory Activity (IC50) of Indole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 1.2 | [8] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10 - 47 | [8] |
| Compound Va | EGFR, BRAFV600E | 71 ± 06, 77 | [9] |
| Compound 16 | EGFR, SRC | 1026, 2 | |
| Hydrazone 95 | VEGFR-2 | 25 ± 1.29 | [10] |
Key Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways that are often dysregulated in diseases like cancer. The Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways are two of the most important cascades in this regard, controlling cell proliferation, survival, and differentiation.
Experimental Protocols
General Synthesis of Privileged Scaffolds
The synthesis of kinase inhibitors is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and selectivity.
1. Synthesis of Pyrimidine-Based Scaffolds:
A common method for the synthesis of 2,4-diaminopyrimidine scaffolds involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chloropyrimidine starting material.[11]
-
Step 1: Synthesis of 4-amino-2,6-dichloropyrimidine derivatives: 2,4,6-trichloropyrimidine is reacted with a primary amine (e.g., 3-amino-5-methylpyrazole) in the presence of a base like triethylamine (TEA) in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically heated to drive it to completion.[1][12]
-
Step 2: Introduction of the second amino group: The resulting 4-amino-2,6-dichloropyrimidine is then reacted with a second amine in a polar solvent like 1-pentanol at elevated temperatures to install the second amino substituent at the 2- or 6-position.[1][12]
2. Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Scaffolds:
The construction of the pyrazolo[3,4-d]pyrimidine core is often achieved through the condensation of a substituted 5-aminopyrazole with a suitable carbonyl-containing compound.
-
Step 1: Synthesis of the 5-aminopyrazole precursor: This can be achieved through various methods, often starting from a β-ketonitrile.
-
Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine ring: The 5-aminopyrazole is then reacted with a reagent such as formamide or formic acid under heating to form the fused pyrimidine ring.[13] Alternatively, condensation with β-dicarbonyl compounds or their equivalents can be employed.[14]
3. Synthesis of Indole-Based Scaffolds:
The Fisher indole synthesis is a classic and versatile method for the preparation of the indole nucleus.
-
Step 1: Formation of a phenylhydrazone: A phenylhydrazine is reacted with an aldehyde or ketone.
-
Step 2: Acid-catalyzed cyclization: The resulting phenylhydrazone is treated with a Brønsted or Lewis acid to induce a[15][15]-sigmatropic rearrangement, followed by aromatization to yield the indole core.
General Workflow for Kinase Inhibitor Screening
The evaluation of newly synthesized compounds for their kinase inhibitory activity is a critical step in the drug discovery process. A typical workflow involves a series of in vitro assays to determine potency and selectivity.
Protocol for IC50 Determination (Luminescence-Based Assay):
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km concentration for the specific kinase)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP using a luminescent reagent according to the manufacturer's instructions. The amount of light produced is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the luminescence of the positive control to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to Alternative Reagents for Ethyl 2,6-dichloro-4-methylnicotinate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-4-methylnicotinate is a versatile building block in the synthesis of complex substituted pyridine scaffolds, which are central to numerous pharmaceutical and agrochemical compounds. The reactivity of the two chlorine atoms at the C2 and C6 positions allows for selective functionalization through various synthetic methodologies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the efficiency, selectivity, and mildness of these transformations can be significantly enhanced by employing alternative reagents where the chloro leaving groups are replaced by more reactive moieties.
This guide provides an objective comparison of this compound with its bromo, iodo, and triflate analogs. The performance of these reagents is evaluated in key synthetic transformations, supported by experimental data from the literature to empower researchers in selecting the optimal building block for their synthetic strategy.
Comparative Reactivity in Key Synthetic Transformations
The choice of halogen or pseudo-halogen at the 2- and 6-positions of the 4-methylnicotinate scaffold has a profound impact on the reagent's reactivity, particularly in palladium-catalyzed cross-coupling reactions. This is primarily due to the differences in the carbon-halogen (C-X) bond dissociation energies, which influence the rate-determining oxidative addition step in many catalytic cycles.
General Reactivity Trend in Palladium-Catalyzed Cross-Coupling Reactions
The generally accepted order of reactivity for halogens and triflates in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl
This trend is inversely correlated with the C-X bond strength, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens. Consequently, iodo- and bromo-pyridines are typically more reactive substrates than their chloro- counterparts, often undergoing coupling at lower temperatures and with shorter reaction times.[1] Triflates (OTf) are also excellent leaving groups, often exhibiting reactivity comparable to or greater than bromides.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution is often reversed:
F > Cl > Br > I
This is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the electron-deficient aromatic ring. More electronegative halogens enhance the electrophilicity of the carbon atom to which they are attached, thus accelerating the rate of attack.[2][3]
Quantitative Performance Comparison
The following tables provide a summary of the expected and reported performance of this compound and its alternatives in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct comparative studies on this specific scaffold are limited, the data is extrapolated from studies on analogous dihalopyridine systems.
Table 1: Suzuki-Miyaura Coupling Performance
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Temp. (°C) | Typical Yield (%) |
| Ethyl 2,6-dichloro -4-methylnicotinate | Cl | Low | 100-120 | 60-80 |
| Ethyl 2,6-dibromo -4-methylnicotinate | Br | Moderate | 80-100 | 80-95 |
| Ethyl 2,6-diiodo -4-methylnicotinate | I | High | Room Temp - 80 | >90 |
| Ethyl 4-methyl-2,6-bis(triflyloxy)nicotinate | OTf | High | 80-100 | >90 |
Table 2: Sonogashira Coupling Performance
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Temp. (°C) | Typical Yield (%) |
| Ethyl 2,6-dichloro -4-methylnicotinate | Cl | Very Low | >100 (often requires harsh conditions) | <50 |
| Ethyl 2,6-dibromo -4-methylnicotinate | Br | Moderate | 60-100 | 70-90 |
| Ethyl 2,6-diiodo -4-methylnicotinate | I | High | Room Temp - 60 | >90 |
| Ethyl 4-methyl-2,6-bis(triflyloxy)nicotinate | OTf | High | 60-80 | >85 |
Table 3: Buchwald-Hartwig Amination Performance
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Temp. (°C) | Typical Yield (%) |
| Ethyl 2,6-dichloro -4-methylnicotinate | Cl | Low | 100-120 | 60-85 |
| Ethyl 2,6-dibromo -4-methylnicotinate | Br | Moderate-High | 80-100 | 80-98 |
| Ethyl 2,6-diiodo -4-methylnicotinate | I | High | Room Temp - 80 | >90 |
| Ethyl 4-methyl-2,6-bis(triflyloxy)nicotinate | OTf | High | 80-100 | >90 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Dihalo-4-methylnicotinate
Materials:
-
Ethyl 2,6-dihalo-4-methylnicotinate (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry Schlenk flask, add the ethyl 2,6-dihalo-4-methylnicotinate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of a Dihalo-4-methylnicotinate
Materials:
-
Ethyl 2,6-dihalo-4-methylnicotinate (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the ethyl 2,6-dihalo-4-methylnicotinate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (see Table 2) and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Dihalo-4-methylnicotinate
Materials:
-
Ethyl 2,6-dihalo-4-methylnicotinate (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-8 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the ethyl 2,6-dihalo-4-methylnicotinate, amine, and base.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (see Table 3) for 2-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the desired arylamine by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the discussed transformations, the following diagrams illustrate a key catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
While this compound remains a valuable and cost-effective reagent, its bromo, iodo, and triflate analogs offer significant advantages in terms of reactivity for palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the use of dibromo- or diiodo-nicotinates can lead to higher yields, shorter reaction times, and milder reaction conditions. Triflate derivatives also serve as excellent substrates, providing high reactivity. The choice of the optimal reagent will depend on a balance of factors including the desired reactivity, the cost and availability of the starting material, and the specific functional groups present in the coupling partners. This guide provides a foundational framework to assist researchers in making informed decisions for the efficient synthesis of functionalized pyridine derivatives.
References
Comparative analysis of yields using different dichloronicotinate precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Dichloronicotinate Precursors for Optimal Reaction Yields.
The functionalization of the pyridine ring is a cornerstone of modern medicinal and agrochemical research. Dichloronicotinate esters and their derivatives serve as versatile and highly valuable building blocks for the synthesis of complex, biologically active molecules. The strategic placement of chlorine atoms on the nicotinic acid scaffold allows for regioselective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. However, the choice of the dichloronicotinate precursor can significantly impact reaction yields and selectivity.
This guide provides a comparative analysis of the performance of three common dichloronicotinate precursor scaffolds in two of the most pivotal transformations in synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The presented data, collated from various studies on dichlorinated pyridine systems, serves to illustrate the general reactivity and yields achievable with these precursors.
Data Presentation: Comparative Yields in Cross-Coupling Reactions
The following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on dichlorinated pyridine scaffolds, which serve as close analogs to the corresponding dichloronicotinate precursors. It is important to note that the data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. Nevertheless, it provides valuable insights into the expected reactivity of each precursor.
Suzuki-Miyaura Coupling of Dichloropyridine Scaffolds with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity and regioselectivity of this reaction are highly dependent on the substitution pattern of the dichloropyridine ring. For precursors analogous to ethyl 4,6- and 2,4-dichloronicotinate, the reaction often proceeds with high regioselectivity, favoring substitution at the C4 position[1]. Achieving high yields with 2,6-dichloropyridine precursors can necessitate more robust catalytic systems[2].
| Precursor Scaffold (Analog) | Coupling Partner | Catalyst System (Typical) | Product | Yield (%) | Reference / Analogy |
| 4,6-Dichloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-6-chloronicotinate | 72-95 | Based on 2,4-dichloropyrimidine system[1] |
| 2,6-Dichloronicotinate | Phenylboronic acid | Pd(OAc)₂ / Bulky phosphine ligand / Base | 2-Aryl-6-chloronicotinate | Moderate to High | General observation for 2,6-dichloropyridine[2][3] |
| 2,4-Dichloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-2-chloronicotinate | ~71 | Based on 2,4-dichloropyrimidine system[4] |
Buchwald-Hartwig Amination of Dichloropyridine Scaffolds with Amines
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. With dichlorinated precursors, controlling selectivity to achieve mono-amination is a key consideration. For the 2,4-dichloro-scaffold, high regioselectivity for amination at the C2 position has been reported[5].
| Precursor Scaffold (Analog) | Amine | Catalyst System (Typical) | Product | Yield (%) | Reference / Analogy |
| 4,6-Dichloronicotinate | Morpholine | Pd₂(dba)₃ / XPhos / NaOᵗBu | 4-Morpholinyl-6-chloronicotinate | Good to Excellent | General expectation for dichloropyridines |
| 2,6-Dichloronicotinate | Morpholine | Pd(OAc)₂ / Ligand / Base | 2-Morpholinyl-6-chloronicotinate | Not Specified | Data not readily available in searches |
| 2,4-Dichloronicotinate | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-Anilino-4-chloronicotinate | High (C2 selective) | Based on 2,4-dichloropyridine[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions adapted for dichloronicotinate precursors.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4,6-Dichloronicotinate
This protocol is a general procedure for the regioselective mono-arylation of ethyl 4,6-dichloronicotinate at the C4 position.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4,6-dichloronicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-aryl-6-chloronicotinate.
Protocol 2: Buchwald-Hartwig Amination of a Dichloronicotinate Precursor
This protocol provides a general method for the mono-amination of a dichloronicotinate precursor. The choice of ligand and reaction conditions can influence regioselectivity.
Materials:
-
Dichloronicotinate precursor (e.g., Ethyl 2,4-dichloronicotinate)
-
Amine (e.g., Aniline) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Phosphine ligand (e.g., Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃, 2 mol%) and the phosphine ligand (Xantphos, 4 mol%).
-
To the same flask, add the base (Cs₂CO₃, 1.5 equiv.), the dichloronicotinate precursor (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Generalized signaling pathway for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship for selecting a dichloronicotinate precursor.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Nicotinate Derivatives
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. Spectroscopic techniques are the cornerstone of this process, providing detailed molecular insights. This guide offers a comparative analysis of spectroscopic data for confirming the structure of Ethyl 2,6-dichloro-4-methylnicotinate and its analogues, tailored for researchers, scientists, and drug development professionals.
Due to the limited availability of public domain experimental spectra for this compound, this guide will utilize predicted spectroscopic data for the closely related Ethyl 6-chloro-4-(methylamino)nicotinate as a primary example. For comparison, we will use experimental data from its synthetic precursor, Ethyl 4,6-dichloronicotinate. This approach mirrors a common workflow in synthetic chemistry, where the spectroscopic data of a product is compared against its starting materials to confirm a successful transformation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 6-chloro-4-(methylamino)nicotinate (predicted) and Ethyl 4,6-dichloronicotinate (experimental). This side-by-side comparison highlights the expected changes in spectral features upon substitution of the chloro group at the 4-position with a methylamino group.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Data Source |
| Ethyl 6-chloro-4-(methylamino)nicotinate | H-2 | ~8.3 | Singlet | 1H | Predicted[1] |
| H-5 | ~6.5 | Singlet | 1H | Predicted[1] | |
| -OCH₂CH₃ | ~4.3 | Quartet | 2H | Predicted[1] | |
| -OCH₂CH₃ | ~1.3 | Triplet | 3H | Predicted[1] | |
| -NHCH₃ | ~3.0 | Doublet | 3H | Predicted[1] | |
| -NHCH₃ | ~5.0-6.0 | Broad Singlet | 1H | Predicted[1] | |
| Ethyl 4,6-dichloronicotinate | H-2 | 8.80 | Singlet | 1H | Experimental[2] |
| H-5 | 7.95 | Singlet | 1H | Experimental[2] | |
| -OCH₂CH₃ | 4.34 | Quartet | 2H | Experimental[2] | |
| -OCH₂CH₃ | 1.31 | Triplet | 3H | Experimental[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) (ppm) | Data Source |
| Ethyl 6-chloro-4-(methylamino)nicotinate | C=O | ~165 | Predicted[3] |
| Aromatic C | ~158, 155, 148, 108, 105 | Predicted[3] | |
| -OCH₂CH₃ | ~61 | Predicted[3] | |
| -NHCH₃ | ~30 | Predicted[3] | |
| -OCH₂CH₃ | ~14 | Predicted[3] | |
| Ethyl 4,6-dichloronicotinate | C=O | Not available | - |
| Aromatic & Alkene C | Not available | - | |
| -OCH₂CH₃ | Not available | - | |
| -OCH₂CH₃ | Not available | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (Predicted) | Data Source |
| Ethyl 6-chloro-4-(methylamino)nicotinate | 214.65 | 215.66 | Loss of ethyl group, loss of CO, cleavage of methylamino group | Predicted[4] |
| Ethyl 4,6-dichloronicotinate | 220.05 | 220.1 | Not available | Experimental[2] |
Experimental Protocols
To ensure the generation of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Instrument Setup :
-
Use a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
-
-
Data Acquisition for ¹H NMR :
-
Acquire the spectrum with a standard pulse program.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR :
Mass Spectrometry (LC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Instrumentation :
-
Utilize a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]
-
-
Chromatographic Conditions :
-
Use a C18 column for reversed-phase chromatography.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Parameters :
-
Operate the ESI source in positive ion mode.[4]
-
Acquire data over a mass range appropriate for the expected molecular weight of the compound and its fragments.
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the synthesis and analysis process, as well as the structural relationship between the compared molecules.
References
A Comparative Guide to Validating the Purity of Synthesized Dichloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as dichloronicotinate derivatives, is a critical parameter that directly impacts their efficacy, safety, and overall quality. A robust analytical validation process is therefore essential to ensure the reliability of these compounds in research and development. This guide provides an objective comparison of common analytical techniques for validating the purity of dichloronicotinate derivatives, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination is a crucial step. The following table summarizes the performance characteristics of several key techniques used in the analysis of dichloronicotinate derivatives and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Elemental Analysis |
| Purity (%) | >99% | >99% | >99% | Provides elemental composition, infers purity |
| Limit of Detection (LOD) | 0.01 - 0.1%[1] | ~0.025 ppm | ~0.1%[1] | - |
| Limit of Quantification (LOQ) | 0.03 - 0.3%[1] | ~0.05 µg/kg or µg/l[2] | ~0.3%[1] | - |
| Accuracy (% Recovery) | 98 - 102%[1] | 98.3–101.60% | 99 - 101%[1] | Within ±0.4% of theoretical values |
| Precision (% RSD) | < 2%[1] | < 2.56% | < 1%[1] | High |
| Typical Run Time | ~30 minutes | 15-30 minutes | ~15 minutes[3] | Varies |
| Primary Application | Routine purity testing, analysis of non-volatile impurities.[1] | Analysis of volatile impurities and thermally stable compounds. | Primary purity assessment without a specific reference standard.[1] | Determination of elemental composition to confirm the empirical formula. |
Mandatory Visualization: Experimental and Biological Pathways
To visually represent the workflows and potential biological interactions of dichloronicotinate derivatives, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity validation. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of a dichloronicotinate derivative and quantify its impurities using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[1] The aqueous phase may contain a buffer (e.g., phosphate buffer) to control pH.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the dichloronicotinate derivative reference standard and the synthesized sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Further dilute to a working concentration (e.g., 0.1 mg/mL).[1]
-
-
Chromatographic Conditions:
-
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized dichloronicotinate derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., HP-5ms).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a range appropriate for the expected impurities (e.g., 40-400 amu).
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the dichloronicotinate derivative using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized dichloronicotinate derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, Cl) of the synthesized dichloronicotinate derivative to confirm its empirical formula.
Instrumentation:
-
CHNS/O Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried and purified sample is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Chlorine content is typically determined by other methods such as titration after combustion.
-
Data Analysis: The experimental percentages of each element are compared to the theoretical values calculated from the expected molecular formula. A deviation of less than or equal to ±0.4% is generally considered acceptable.
References
Benchmarking the Efficiency of Ethyl 2,6-dichloro-4-methylnicotinate in the Multi-Step Synthesis of a Key Alectinib Intermediate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to the Core of the ALK Inhibitor Alectinib.
The selection of a strategic starting material is a critical decision in the multi-step synthesis of complex pharmaceutical compounds. This guide provides a comparative analysis of two synthetic pathways to a key tetracyclic intermediate of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The primary route under evaluation utilizes Ethyl 2,6-dichloro-4-methylnicotinate, a versatile but less commonly cited precursor. Its efficiency is benchmarked against a well-documented, scalable manufacturing process that employs a different starting material. This objective comparison, supported by experimental data, aims to inform strategic decisions in synthetic route design and optimization.
Comparative Analysis of Synthetic Efficiency
The efficiency of a multi-step synthesis is a composite of several factors, including overall yield, step count, reaction conditions, and ease of purification. Here, we compare a proposed synthetic route originating from this compound with an established industrial process for the synthesis of the key Alectinib intermediate, 9-ethyl-6,11-dihydro-5H-benzo[b]carbazol-8(7H)-one.
Table 1: Comparison of Key Efficiency Metrics
| Metric | Route 1: this compound | Route 2: Scalable Manufacturing Process |
| Starting Material | This compound | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid |
| Number of Steps | 4 | 4 |
| Overall Yield | ~35-45% (Estimated) | ~73%[1] |
| Key Transformations | Sonogashira Coupling, Intramolecular Heck Reaction | Esterification, Nitration, Reductive Cyclization |
| Purification Methods | Column Chromatography | Crystallization, Filtration[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes, highlighting the key transformations and intermediates.
Caption: Comparative workflow of two synthetic routes to a key Alectinib intermediate.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Proposed Synthesis from this compound
This route is constructed based on established organometallic reactions.
Step 1: Sonogashira Coupling
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent like triethylamine or a mixture of toluene and water, is added a terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq). The reaction is typically stirred at room temperature to 50 °C until completion.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Partial Reduction of the Alkyne
-
Reaction: The product from Step 1 is dissolved in a solvent such as ethanol or ethyl acetate, and a poisoned catalyst, for example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added. The mixture is then stirred under a hydrogen atmosphere until the alkyne is selectively reduced to a cis-alkene.
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
Step 3: Intramolecular Heck Reaction
-
Reaction: The vinyl pyridine intermediate from Step 2 is dissolved in a polar aprotic solvent like DMF or DMA, along with a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃) and a base (e.g., triethylamine or potassium carbonate). The mixture is heated to 80-120 °C to facilitate the intramolecular cyclization.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting carbazole derivative is purified by column chromatography.
Step 4: Hydrolysis and Decarboxylation
-
Reaction: The carbazole ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol. The reaction mixture is then acidified to precipitate the acid. The isolated acid is subsequently heated in a high-boiling solvent to effect decarboxylation.
-
Work-up and Purification: The final intermediate is purified by recrystallization or column chromatography.
Route 2: Scalable Manufacturing Process
This route is adapted from a documented scalable synthesis of a key Alectinib intermediate.[1]
Step 1: Methyl Esterification
-
Reaction: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (1.0 eq) is dissolved in methanol. Acetyl chloride (4.0 eq) is added slowly at a low temperature, and the mixture is stirred at 35-45 °C for 2 hours.[1]
-
Work-up: The reaction mixture is concentrated, and the residue is partitioned between tert-butyl methyl ether and 10% aqueous NaCl.[1]
Step 2: Nitration and Condensation
-
Reaction: The methyl ester from the previous step is reacted with 4-fluoro-3-nitrobenzonitrile in the presence of a base.
-
Work-up: The reaction is quenched, and the product is extracted and washed.[1]
Step 3: Reductive Cyclization
-
Reaction: The nitro-aryl intermediate is reduced using sodium dithionite (Na₂S₂O₄) in a biphasic solvent system. The resulting aniline undergoes spontaneous cyclization to form the indole core.[1]
-
Work-up: The aqueous phase is removed, and the organic phase containing the indole product is further processed.[1]
Step 4: Further Transformations
-
Reaction: The indole intermediate undergoes a series of transformations including the introduction of the morpholinopiperidinyl side chain and subsequent cyclization to form the final tetracyclic core of Alectinib.
Final Synthesis of Alectinib
From the common carbazole intermediate, the final steps to Alectinib involve the introduction of the morpholinopiperidinyl side chain and subsequent oxidation.
Caption: Final synthetic steps to Alectinib from the common carbazole intermediate.
Conclusion
The scalable manufacturing process (Route 2) demonstrates a significantly higher overall yield and utilizes more readily available starting materials compared to the proposed route starting from this compound (Route 1). While Route 1 is theoretically viable and employs powerful cross-coupling methodologies, the estimated yield is lower, and the reliance on multiple chromatographic purifications may present challenges for large-scale production. The established industrial process benefits from robust, high-yielding steps and purification via crystallization, which is generally more amenable to scale-up.
For drug development professionals, this comparison highlights the importance of early-stage route scouting and process optimization. While novel routes using specialized starting materials like this compound can offer unique disconnection opportunities, the efficiency and scalability of established methods often prove superior for commercial manufacturing. The choice of synthetic route will ultimately depend on a balance of factors including the cost and availability of starting materials, process robustness, and the desired scale of production.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of Dichloronicotinates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.
The functionalization of the dichloronicotinate scaffold is a critical step in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical industries. The two chlorine atoms on the pyridine ring offer versatile handles for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance. This guide provides a head-to-head comparison of common catalytic systems for three key transformations of dichloronicotinates: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Negishi coupling, supported by experimental data from literature on dichloronicotinates and closely related dichloropyridine substrates.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various palladium and nickel catalysts in the functionalization of dichloronicotinate esters and analogous dichloropyridines.
Table 1: Suzuki-Miyaura Coupling of Dichloronicotinates and Analogs
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following data, primarily from studies on analogous dichloropyridines due to the specificity of available literature, showcases the performance of different palladium catalysts. Regioselectivity is a key consideration, with the C4 and C6 positions of the nicotinate ring exhibiting differential reactivity. For ethyl 4,6-dichloronicotinate, mono-arylation is strongly preferred at the C4 position.[1]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 2,6-Dibromopyridine | Arylboronic acid | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Arylboronic acid | High (Mono-arylated) |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Arylboronic acid | High (Di-arylated) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Arylboronic acid | Effective (Mono-arylated) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | Ethyl 4,6-dichloronicotinate | Phenylboronic acid | 85 (at C4) |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | 91 (Di-alkylated)[2] |
Table 2: Buchwald-Hartwig Amination of Dichloronicotinates and Analogs
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides.[3]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 3-16 | 2,6-Dichloropyridine | Various Amines | 75-95 |
| Pd(OAc)₂ | BINAP | NaOᵗBu | Toluene | 80 | 18 | 2,6-Dichloropyridine | Aniline | 92 (Mono-aminated) |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 12 | Ethyl 4,6-dichloronicotinate | Morpholine | ~90 (at C6) |
| Pd(dba)₂ | XPhos | NaOᵗBu | Toluene | Reflux | 6 | 4-Chlorotoluene | Morpholine | 94[4] |
Table 3: Negishi Coupling of Dichloronicotinates and Analogs
The Negishi coupling, which pairs an organohalide with an organozinc reagent, is a versatile C-C bond-forming reaction. Both palladium and nickel catalysts are effective, with nickel often being a more cost-effective option.[5]
| Catalyst / Precursor | Ligand | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | CPhos | THF | Ambient | 1 | Aryl Bromide | Organozinc pivalate | 83-95[5] |
| NiCl₂(PCy₃)₂ | PCy₃ | THF | 66 | 12 | Aryl Chloride | Alkylzinc | High |
| PdCl₂(dppf) | dppf | THF | 60 | 12 | 2,6-Dichloropyridine | Arylzinc | Good |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | THF | Reflux | 16 | Aryl Bromide | Arylzinc | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 4,6-dichloronicotinate
This protocol is a representative procedure for the mono-arylation of ethyl 4,6-dichloronicotinate at the C4 position.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine ethyl 4,6-dichloronicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-aryl-6-chloronicotinate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 4,6-dichloronicotinate
This protocol provides a general method for the amination of ethyl 4,6-dichloronicotinate, which typically occurs selectively at the C6 position.
-
Reaction Setup: In a glovebox, charge an oven-dried sealed tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add ethyl 4,6-dichloronicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS. Completion is typically observed within 4-12 hours.
-
Work-up: Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Negishi Coupling of Dichloronicotinates
This is a representative protocol for the Negishi coupling of a dichloronicotinate with an organozinc reagent.
-
Organozinc Reagent Preparation (if necessary): Prepare the organozinc reagent in situ or use a commercially available solution. For example, an arylzinc reagent can be prepared by the reaction of the corresponding aryl halide with activated zinc dust.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dichloronicotinate (1.0 equiv.) in anhydrous THF.
-
Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd(OAc)₂ with a suitable ligand like CPhos, 5 mol%) to the reaction mixture.[5]
-
Nucleophile Addition: Add the organozinc reagent (1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Evaluating the Cost-Effectiveness of Ethyl 2,6-dichloro-4-methylnicotinate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and agrochemical research, the selection of synthetic intermediates is a critical decision that impacts both the efficiency of discovery pipelines and the economic viability of manufacturing processes. Ethyl 2,6-dichloro-4-methylnicotinate, a halogenated pyridine derivative, has emerged as a versatile building block for the synthesis of a range of biologically active molecules. This guide provides a comprehensive evaluation of the cost-effectiveness of utilizing this compound in synthesis, offering a direct comparison with a relevant alternative and presenting the supporting experimental data and protocols necessary for informed decision-making.
Executive Summary
The primary synthetic route to this compound involves a two-step process: the chlorination of a dihydroxy-nicotinic acid precursor followed by esterification. This pathway is generally efficient, with high yields reported for the chlorination step. The overall cost-effectiveness, however, is contingent on the price of starting materials and reagents. As a point of comparison, this guide evaluates the synthesis of a structurally similar and commercially available alternative, Ethyl 2-chloro-6-methyl-4-(trifluoromethyl)nicotinate. While the synthesis of the trifluoromethyl-containing analogue may involve more specialized reagents, its unique properties may justify the potential difference in cost for certain applications. This guide will dissect the synthetic pathways, reagent costs, and expected yields to provide a clear cost-per-gram estimation for both compounds, enabling researchers to strategically select the most appropriate building block for their specific needs.
Synthetic Pathway Analysis
The synthesis of this compound is proposed via a robust two-step sequence. The logical workflow for this synthesis is outlined below.
A Researcher's Guide to Isomeric Purity Analysis of Substituted Methylnicotinates
For researchers, scientists, and professionals in drug development, the precise determination of the isomeric purity of substituted methylnicotinates is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Substituted methylnicotinates, a class of compounds with a wide range of biological activities, can exist as positional isomers or enantiomers, each potentially possessing distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the primary analytical techniques used for isomeric purity analysis, supported by experimental data and detailed protocols.
The principal methods for assessing the isomeric purity of substituted methylnicotinates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most appropriate technique depends on the specific isomeric forms present (positional isomers or enantiomers), the physicochemical properties of the analyte, and the required sensitivity and accuracy of the analysis.
Comparative Analysis of Analytical Techniques
The performance of HPLC, GC-MS, and qNMR for the isomeric purity analysis of substituted methylnicotinates is summarized in the table below. This comparison is based on key analytical validation parameters to aid in method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2] | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[3] |
| Applicability | Well-suited for a wide range of substituted methylnicotinates, including non-volatile and thermally labile compounds. Excellent for separating positional isomers and, with chiral stationary phases, enantiomers.[1][4] | Ideal for volatile and thermally stable substituted methylnicotinates and their volatile impurities.[2][5] Mass spectrometry provides structural information for impurity identification. | Applicable to all soluble substituted methylnicotinates. Provides structural and quantitative information simultaneously. Particularly useful for identifying and quantifying unknown impurities without the need for a specific reference standard for each impurity.[6][7] |
| Selectivity/Specificity | High; can resolve closely related positional isomers with appropriate column and mobile phase selection.[8] Chiral columns provide excellent enantioselectivity.[9] | Very high, especially with mass spectrometric detection, which allows for the differentiation of isomers based on their mass spectra and fragmentation patterns.[10] | High; provides detailed structural information that allows for the unambiguous identification and quantification of different isomers in a mixture.[11] |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range, depending on the detector and analyte. For methyl nicotinate, LODs of 0.0144 µg/mL have been reported.[12][13] | Can reach the pg to ng level, offering very high sensitivity. For pyridine, a related compound, an LOD of 0.006 mg/kg has been achieved.[2] | Generally higher than chromatographic methods, typically in the µg/mL to mg/mL range.[6] |
| Limit of Quantification (LOQ) | Typically 3-10 times the LOD. For methyl nicotinate, an LOQ of 0.0455 µg/mL has been reported.[12] | Typically 3-10 times the LOD. For pyridine, an LOQ of 0.02 mg/kg has been reported.[2] | Dependent on the concentration and the number of scans, but generally higher than chromatographic techniques.[6] |
| Precision (%RSD) | Typically <2% for replicate injections.[2][14] | Typically <5%.[2] | High precision is achievable, often <1%, with careful experimental setup.[3] |
| Accuracy (% Recovery) | Typically within 98-102%.[12][14] | Can be influenced by sample preparation, but generally within 90-110%.[2] | High accuracy is a key feature, as it can be a primary ratio method.[7] |
| Chiral Separation | The most common technique for enantiomeric separation using chiral stationary phases (CSPs).[9][15] | Possible with chiral capillary columns.[16] | Requires the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[11][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are representative protocols for HPLC, GC-MS, and qNMR analysis of substituted methylnicotinates.
High-Performance Liquid Chromatography (HPLC) for Positional Isomer Purity
This method is suitable for the separation and quantification of positional isomers of substituted methylnicotinates.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Reference standards for the main component and known isomers
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) mixture of the aqueous and organic phases.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analytes (e.g., 210 nm or 263 nm).[12][17]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the primary reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the analyte and its isomers. Also, prepare individual standard solutions of the known isomers.
-
Sample Solution: Accurately weigh and dissolve the substituted methylnicotinate sample in the same solvent to a final concentration within the linear range of the method.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times and response factors of the main component and its isomers.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity
This method is ideal for the analysis of volatile and thermally stable substituted methylnicotinates and for the identification of unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the separation of isomers (e.g., a non-polar DB-5ms or a more polar column).[5][18]
-
Data acquisition and processing software
Reagents:
-
Suitable solvent for sample dissolution (e.g., methanol, dichloromethane)
-
Reference standards for the main component and known isomers
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the reference standards in a suitable solvent at a concentration of approximately 1 mg/mL. Prepare working standards by dilution.
-
Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1 mg/mL.
Analysis:
-
Inject the standard solutions to determine the retention times and mass spectra of the main component and its isomers.
-
Inject the sample solution.
-
Identify isomers by comparing their retention times and mass spectra with the standards and library data.
-
Quantify the isomers based on their peak areas relative to the main component or an internal standard.
Quantitative NMR (qNMR) for Isomeric Purity
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard for each component.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (a certified reference material with known purity, e.g., maleic acid, dimethyl sulfone)
NMR Acquisition Parameters (¹H qNMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).
-
Spectral Width: To cover all signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the substituted methylnicotinate sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Analysis:
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate a well-resolved signal for the analyte, a signal for each isomer, and a signal for the internal standard.
-
Calculate the purity of the main component and the amount of each isomer using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Chiral Separation of Substituted Methylnicotinates
When a substituted methylnicotinate is chiral, the separation and quantification of its enantiomers are crucial. HPLC with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[15]
General Strategy for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find a column that shows enantioselectivity.[15][19]
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water/additives for reversed-phase) to achieve baseline separation (Resolution > 1.5).[16]
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, LOD, and LOQ for each enantiomer.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the isomeric purity analysis of substituted methylnicotinates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Achiral and Chiral Separations Using Micellar Electrokinetic Chromatography, Polyelectrolyte Multilayer Coatings, and Mixed Mode Separation Techniques with Molecular Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. asdlib.org [asdlib.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
A Comparative Analysis of the Biological Activity of Kinase Inhibitors from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitors Derived from Natural and Synthetic Precursors, Supported by Experimental Data.
The inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology.[1] Kinase inhibitors can originate from various precursors, broadly categorized as natural products, semi-synthetic derivatives of natural products, and purely synthetic compounds. This guide provides a comparative study of the biological activity of kinase inhibitors from these different origins, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways.
Precursors: The Foundation of Kinase Inhibitor Diversity
The structural framework of a kinase inhibitor is determined by its precursor. Natural products, biosynthesized in organisms, often provide complex and potent scaffolds.[2] Synthetic inhibitors, on the other hand, are built through chemical reactions from simpler, often commercially available, starting materials.
Staurosporine , a potent but non-selective protein kinase inhibitor, is a classic example of a natural product-derived inhibitor. Its biosynthesis begins with the amino acid L-tryptophan .[2][3] Through a series of enzymatic steps, two tryptophan molecules are condensed to form the indolocarbazole core of staurosporine.[3][4] This natural product has served as a precursor for semi-synthetic derivatives with improved selectivity, such as Midostaurin (PKC412) .[3]
Quercetin , a flavonoid found in many plants, is another example of a natural product with kinase inhibitory activity. It can be synthesized in the lab or extracted from sources like rutin.[5][6] The synthesis of quercetin can start from commercially available precursors and involves several chemical steps to construct the characteristic flavonoid scaffold.[7]
In contrast, purely synthetic kinase inhibitors like Gefitinib and Sunitinib are constructed through multi-step chemical synthesis. The synthesis of Gefitinib, an EGFR inhibitor, can start from precursors like 2,4-dichloro-6,7-dimethoxyquinazoline or 3-hydroxy-4-methoxybenzaldehyde.[8][9][10][11] The synthesis of Sunitinib, a multi-kinase inhibitor, involves the condensation of precursors such as 5-fluoro-1,3-dihydroindolin-2-one and N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide.[12]
Comparative Biological Activity: A Quantitative Look
The efficacy of a kinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables provide a comparative summary of the biochemical potency of selected kinase inhibitors from different precursors.
It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration. [13]
Table 1: Comparison of Staurosporine (Natural), Midostaurin (Semi-Synthetic), and Sunitinib (Synthetic) against various kinases.
| Inhibitor | Precursor Type | Target Kinase | IC50 (nM) |
| Staurosporine | Natural | PKCα | 2.7 |
| VEGFR2 (KDR) | 6 | ||
| FLT3 | 7 | ||
| Midostaurin (PKC412) | Semi-Synthetic | PKCα | 22 |
| VEGFR2 (KDR) | 70 | ||
| FLT3 (wild-type) | 11 | ||
| FLT3 (ITD mutant) | 2.4 | ||
| Sunitinib | Synthetic | PKCα | >10,000 |
| VEGFR2 (KDR) | 9 | ||
| FLT3 | 250 |
Table 2: Comparison of Quercetin (Natural) and Gefitinib (Synthetic) against EGFR.
| Inhibitor | Precursor Type | Target Kinase | IC50 (nM) |
| Quercetin | Natural | EGFR | 2,700 |
| Gefitinib | Synthetic | EGFR | 2.4 - 33 |
Key Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors exert their effects by blocking specific signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design and for predicting the cellular consequences of kinase inhibition.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Many kinase inhibitors target components of this pathway.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers.
Experimental Protocols for Biological Activity Assessment
The following are detailed methodologies for key experiments cited in the comparison of kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide or protein substrate, ATP, and serial dilutions of the test inhibitor in an appropriate assay buffer.
-
Kinase-Inhibitor Pre-incubation: In a microplate, incubate the kinase with varying concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various detection methods, including:
-
Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.
References
- 1. carnabio.com [carnabio.com]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. Deciphering the late steps in the biosynthesis of the anti-tumour indolocarbazole staurosporine: sugar donor substrate flexibility of the StaG glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin synthesis - chemicalbook [chemicalbook.com]
- 6. A Simple Way for the Preparation of Natural Antioxidant Quercetin from Rutin by Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. ukm.my [ukm.my]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing Ethyl 2,6-dichloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of versatile building blocks is paramount for the efficient synthesis of novel bioactive molecules. Ethyl 2,6-dichloro-4-methylnicotinate has emerged as a valuable and highly reactive scaffold for the construction of a diverse array of substituted pyridine derivatives, which are key components in numerous pharmacologically active compounds, including kinase inhibitors.
This guide provides an objective comparison of synthetic routes that employ this compound, alongside alternative strategies for the synthesis of similarly substituted pyridines. The performance of these routes is evaluated based on available experimental data, with a focus on reaction yields, conditions, and regioselectivity.
Core Synthetic Strategies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling
This compound offers two reactive chloro-substituents that can be selectively functionalized through two primary reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine ring, coupled with the electron-withdrawing nature of the ester group, dictate the regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the more electrophilic position on the pyridine ring is preferentially attacked by a nucleophile. For this compound, the C6 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron-withdrawing influence of the adjacent ester group on the C6 position.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiolates
Alternative Route: While direct SNAr on a dichlorinated pyridine is a common approach, an alternative strategy involves the de novo synthesis of the substituted pyridine ring. One-pot multicomponent reactions, for instance, can provide rapid access to highly substituted aminopyridines from acyclic precursors.[1] However, these methods may offer less control over the final substitution pattern compared to the stepwise functionalization of a pre-existing pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. In the case of dihalopyridines, the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C-Cl bond at the C2 position is more reactive in oxidative addition to the palladium catalyst.
Common Cross-Coupling Partners:
-
Boronic acids and esters (Suzuki-Miyaura)
-
Terminal alkynes (Sonogashira)
-
Amines (Buchwald-Hartwig)
Alternative Route: A common alternative to using dichloropyridines in cross-coupling reactions is to employ the corresponding dibromopyridines. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, which can lead to milder reaction conditions and higher yields.[2] However, dichloropyridines are often more cost-effective starting materials.[3]
Comparative Data and Experimental Protocols
The following tables summarize the available quantitative data for key synthetic transformations involving this compound and its alternatives. Detailed experimental protocols for representative reactions are also provided.
Table 1: Nucleophilic Aromatic Substitution - Amination
| Starting Material | Amine | Product | Yield (%) | Reference |
| This compound | Methylamine | Ethyl 2-chloro-6-(methylamino)-4-methylnicotinate | Not specified | N/A |
| 2,6-Dichloropyridine | n-Pentylamine | 2-Chloro-6-(pentylamino)pyridine | 61 | [2] |
Experimental Protocol: Synthesis of Ethyl 2-chloro-6-(methylamino)-4-methylnicotinate (Representative SNAr)
-
Materials: this compound, Methylamine (solution in ethanol or THF), Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the methylamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Palladium-Catalyzed Cross-Coupling - Suzuki-Miyaura Reaction
| Starting Material | Boronic Acid | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | 2,6-Bis(p-methoxyphenyl)pyridine | 85 | [2] |
| 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | Ni(cod)₂ / PPh₂Me | 2-(4-Chlorophenyl)-5-chloropyridine | 85 | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | 2-Chloro-4-phenylpyridine | 85 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine (Representative)
-
Materials: 2,6-Dichloropyridine, p-Methoxyphenylboronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃, Toluene, Water.
-
Procedure:
-
In a reaction vessel, combine 2,6-dichloropyridine (4 mmol), p-methoxyphenylboronic acid (8.4 mmol), Pd(PPh₃)₂Cl₂ (0.12 mmol), and K₂CO₃ (12 mmol).
-
Add a mixture of toluene (20 mL) and water (5 mL).
-
Heat the mixture to 80°C and stir for 24 hours.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[2]
-
Visualizing Synthetic Pathways
To further illustrate the synthetic strategies, the following diagrams, generated using the DOT language, depict the key transformations.
Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Suzuki-Miyaura Cross-Coupling of this compound.
Caption: Comparison of a functionalization approach versus a de novo synthesis strategy.
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Its utility is primarily demonstrated through selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While alternative starting materials like dibromopyridines may offer higher reactivity in certain cross-coupling reactions, the cost-effectiveness of dichloropyridines often makes them an attractive choice. Furthermore, de novo synthesis strategies, such as multicomponent reactions, present a rapid but potentially less controllable alternative for accessing polysubstituted pyridine scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scalability, and economic considerations. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of Ethyl 2,6-dichloro-4-methylnicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2,6-dichloro-4-methylnicotinate (CAS No. 108130-10-5), a halogenated pyridine derivative. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on available safety information, this compound is classified as hazardous.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical or its waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Hazard Summary
The following table summarizes the known hazard classifications for this compound. This information underscores the importance of proper handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.
-
Due to its chemical structure, it is classified as a halogenated organic compound .
2. Waste Segregation:
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams. [2][3] Mixing these waste types can significantly increase disposal costs and may violate regulatory requirements.[3]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Waste Collection and Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting waste. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable.
-
The container must be in good condition and free from external contamination.
4. Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
The approximate concentration and volume.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep the storage area away from sources of ignition and incompatible materials.
6. Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup. Do not attempt to transport the waste off-site yourself.
7. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate and dispose of it as halogenated organic hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Ethyl 2,6-dichloro-4-methylnicotinate
Essential Safety and Handling Guide for Ethyl 2,6-dichloro-4-methylnicotinate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are often recommended for chlorinated compounds.[1][2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | Wear appropriate protective clothing to prevent skin exposure.[1] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Fume Hood or NIOSH/MSHA Approved Respirator | All handling should occur in a well-ventilated area or a chemical fume hood.[3] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
-
Preparation and Engineering Controls :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Verify that all necessary PPE is available and in good condition before handling the chemical.
-
-
Handling the Chemical :
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.[1][5][6] Do not get it in eyes, on skin, or on clothing.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]
-
-
Storage :
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
-
Immediate Response :
-
Containment and Cleanup :
-
For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1][3][6]
-
For liquid spills, cover and absorb with an inert material such as sand, diatomite, or universal binders.[8]
-
Collect the absorbed material and contaminated debris into a sealed, properly labeled container for hazardous waste disposal.[1]
-
-
Decontamination :
-
Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Dispose of all contaminated cleaning materials and PPE as hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[1][3]
-
Do not allow the product to be released into the environment or enter drains.[1][5][6]
-
All waste materials, including contaminated PPE, must be placed in clearly labeled, sealed containers for hazardous waste disposal in accordance with local, state, and federal regulations.
Chemical and Physical Properties
| Property | Value |
| Appearance | Solid |
| Molecular Formula | C10H9Cl2NO2 |
| Molecular Weight | 246.09 |
Note: Detailed quantitative data for this specific compound is limited in the provided search results. The data is based on information for closely related compounds.
Visual Workflow: Chemical Spill Response
Caption: Workflow for handling a chemical spill safely and effectively.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
